Boc-Arg(di-Z)-OH
Description
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Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNVCDDYWITMG-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C(=NC(=O)OCC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC1=CC=CC=C1)/N)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Nα-Boc-Nδ,Nω-di-Z-Arginine (Boc-Arg(di-Z)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for Nα-(tert-Butoxycarbonyl)-Nδ,Nω-bis(benzyloxycarbonyl)-arginine, commonly referred to as Boc-Arg(di-Z)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within Boc-based strategies, offering robust protection of the arginine side chain. This document consolidates key data to assist researchers in its effective utilization.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid arginine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain is protected by two benzyloxycarbonyl (Z) groups.[1] This dual protection of the side chain provides stability during complex peptide syntheses.[1] The compound is available as both L- and D-isomers, which should be selected based on the desired stereochemistry of the final peptide.[1]
| Property | Data | Reference |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nδ,Nω-bis(carboxybenzyl)-arginine | [1] |
| Synonyms | Boc-Arg(Z)₂-OH, Nα-Boc-Nδ,Nω-di-Z-arginine | [2] |
| Molecular Formula | C₂₇H₃₄N₄O₈ | [1][2][3][4][5] |
| Molecular Weight | 542.58 g/mol | [2][3][4] |
| CAS Number | 51219-19-3 (L-isomer)[2][3][4][5] | |
| 145881-13-6 (D-isomer)[1] | ||
| Appearance | Powder | [3][6] |
| Melting Point | ~140 °C (decomposes) | [2][3] |
| Optical Activity ([α]20/D) | +2.5±0.5°, c = 1% in methanol (B129727) (L-isomer) | [2] |
| Solubility | Soluble in water or 1% acetic acid | [6] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [6] |
| Purity | ≥98.0% (TLC) | [2] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a protected amino acid building block in SPPS.[1] The selection of protecting groups is crucial for the success of peptide synthesis. Arginine's highly basic and nucleophilic guanidinium (B1211019) side chain requires robust protection to prevent side reactions.[7]
-
α-Amino (Nα) Protection (Boc Group): The Boc group is an acid-labile protecting group.[8] It is stable under the basic conditions used for neutralization but is efficiently removed with moderate acids like trifluoroacetic acid (TFA) during the deprotection step of each SPPS cycle.[1][9] This allows for the sequential addition of amino acids to the growing peptide chain.[9]
-
Side-Chain (Nδ, Nω) Protection (di-Z Groups): The two benzyloxycarbonyl (Z) groups provide strong protection for the guanidino side chain.[1] The Z group is stable to the mildly acidic conditions used to remove the Boc group.[10] Its removal requires stronger conditions, typically catalytic hydrogenolysis or treatment with very strong acids like anhydrous hydrogen fluoride (B91410) (HF), which is often used in the final step to cleave the completed peptide from the resin support.[3][10] This orthogonal protection strategy ensures that the side chain remains protected throughout the synthesis until the final deprotection stage.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Novabiochem® | 51219-19-3 [sigmaaldrich.com]
- 4. Boc-Arg(Z)2-OH = 98.0 TLC 51219-19-3 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. BOC-ARG(Z)-OH CAS#: 51219-18-2 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to the Structure and Synthesis of Boc-Arg(di-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-tert-Butoxycarbonyl-Nδ,Nω-di-benzyloxycarbonyl-L-arginine, commonly abbreviated as Boc-Arg(di-Z)-OH, is a crucial protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique protection scheme, featuring a Boc group on the α-amino group and two Z (benzyloxycarbonyl) groups on the guanidino side chain, offers orthogonal stability, preventing unwanted side reactions during peptide elongation. This technical guide provides a comprehensive overview of the structure, properties, and detailed synthesis of this essential building block for peptide and drug development.
Chemical Structure and Properties
This compound is a white to off-white solid with the chemical formula C₂₇H₃₄N₄O₈ and a molecular weight of 542.58 g/mol .[1] The structure features a chiral center at the α-carbon, with the L-configuration being the naturally occurring and most commonly used isomer in peptide synthesis. The IUPAC name for the L-isomer is (2S)-2-[(tert-butoxycarbonyl)amino]-5-[[bis(phenylmethoxycarbonyl)amino]methylideneamino]pentanoic acid.
The key structural features are the three protecting groups:
-
Boc (tert-Butoxycarbonyl) group: Protects the α-amino group and is labile to moderate acids like trifluoroacetic acid (TFA), allowing for its removal at each step of peptide synthesis.
-
Z (Benzyloxycarbonyl) groups: Two Z groups protect the nucleophilic guanidino side chain of arginine. These groups are stable to the acidic conditions used to remove the Boc group and are typically removed at the final stage of peptide synthesis using strong acids or catalytic hydrogenation.
A summary of the key physicochemical properties of Boc-L-Arg(di-Z)-OH is presented in Table 1.
Table 1: Physicochemical Properties of Boc-L-Arg(di-Z)-OH
| Property | Value | Reference(s) |
| CAS Number | 51219-19-3 | [1] |
| Molecular Formula | C₂₇H₃₄N₄O₈ | [1] |
| Molecular Weight | 542.58 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | ~140 °C (decomposes) | [1] |
| Optical Rotation [α]20/D | +2.5±0.5°, c = 1% in methanol | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and established method, pioneered by Meldal and Kindtler, involves a two-step protection of L-arginine.[2] An alternative conceptual approach involves the guanidinylation of a suitably protected L-ornithine derivative.
Method 1: Two-Step Protection of L-Arginine
This is the most direct and widely referenced method for the preparation of this compound. The general workflow is illustrated below.
Caption: Synthetic workflow for this compound via two-step protection of L-Arginine.
Experimental Protocol:
Step 1: Synthesis of Nα-Boc-L-Arginine (Boc-Arg-OH)
-
Dissolution: Dissolve L-Arginine (1 equivalent) in a mixture of 1,4-dioxane (B91453) and water.
-
Basification: Adjust the pH of the solution to approximately 10-11 by the dropwise addition of a suitable base, such as aqueous sodium hydroxide (B78521).
-
Boc Protection: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution while maintaining the pH between 10 and 11 with the base. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 with a cold, dilute acid (e.g., citric acid or hydrochloric acid).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-Arginine as a solid.
Step 2: Synthesis of Nα-Boc-Nδ,Nω-di-Z-L-Arginine (this compound)
-
Dissolution: Dissolve Nα-Boc-L-Arginine (1 equivalent) in a suitable solvent system, typically a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and an aqueous base (e.g., sodium hydroxide solution).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Z Protection: Add benzyl chloroformate (Z-Cl) (at least 2.2 equivalents) dropwise to the vigorously stirred solution, while carefully maintaining a basic pH (typically pH 9-10) by the concurrent addition of an aqueous base.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.
-
Work-up: Acidify the reaction mixture to a pH of 2-3 with a cold, dilute acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Method 2: Guanidinylation of Nα-Boc-L-Ornithine
An alternative strategy involves the construction of the di-Z-protected guanidino group onto the δ-amino group of Nα-Boc-L-ornithine. This method utilizes a di-Z-protected guanidinylating reagent.
Caption: Synthetic workflow for this compound via guanidinylation of Boc-Orn-OH.
Experimental Protocol (Conceptual):
-
Activation: A di-Z-protected guanidinylating agent, such as N,N'-di-Z-N''-triflylguanidine, is prepared or sourced commercially.
-
Guanidinylation: Nα-Boc-L-ornithine is reacted with the guanidinylating agent in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Monitoring and Work-up: The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is worked up by aqueous extraction and the product is isolated.
-
Purification: The crude product is purified by column chromatography to yield this compound.
Applications in Peptide Synthesis
This compound is a cornerstone reagent in Boc-based solid-phase peptide synthesis. The dual Z-protection of the guanidino group provides robust protection against side reactions during the repetitive cycles of Boc deprotection and amino acid coupling. This is particularly important in the synthesis of complex peptides where multiple arginine residues are present. The workflow for incorporating this compound into a growing peptide chain on a solid support is depicted below.
References
The Strategic Application of Boc-Arg(di-Z)-OH in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of arginine-rich peptides is a cornerstone of therapeutic and research-focused peptide chemistry. However, the unique properties of the arginine side chain's guanidinium (B1211019) group present significant challenges, including susceptibility to side reactions and the need for robust protection. This technical guide provides an in-depth analysis of the Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Boc-Arg(di-Z)-OH) protecting group strategy. We will explore its synthesis, application in solid-phase peptide synthesis (SPPS), deprotection methodologies, and its advantages in mitigating common side reactions, thereby offering a superior approach for the synthesis of complex, arginine-containing peptides.
Introduction to Arginine Side Chain Protection
The guanidinium group of arginine is strongly basic and nucleophilic, necessitating protection during peptide synthesis to prevent undesirable side reactions.[1] The choice of protecting group is critical and is dictated by the overall synthetic strategy, particularly the N-terminal protecting group (Boc or Fmoc) and the desired cleavage conditions.[2] While numerous protecting groups for arginine have been developed, the di-benzyloxycarbonyl (di-Z) strategy offers a unique combination of stability and orthogonal deprotection options, making it a valuable tool for complex peptide synthesis.[2][3]
The this compound strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and two stable benzyloxycarbonyl (Z) groups for the "permanent" protection of the side-chain guanidino group.[4][5] This orthogonal protection scheme allows for the selective removal of the Boc group at each cycle of peptide elongation without affecting the side-chain protection, which is removed at the final stage of synthesis.[4][6]
Synthesis of this compound
The preparation of this compound is a multi-step process that involves the sequential protection of the α-amino and guanidino functionalities of arginine. A generalized synthetic pathway is outlined below.
Experimental Protocol: Synthesis of Nα-Boc-Nω,Nω'-bis(Z)-L-arginine
Step 1: Nα-Boc Protection of L-Arginine
-
Dissolve L-arginine in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 10-11 with a suitable base, such as sodium hydroxide.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) portion-wise while maintaining the pH.
-
Stir the reaction at room temperature and monitor its completion by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with citric acid or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Boc-L-arginine.
Step 2: Nω,Nω'-bis(Z) Protection of Nα-Boc-L-arginine
-
Dissolve the Nα-Boc-L-arginine from Step 1 in a mixture of THF and water with a base like sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl (B1604629) chloroformate (Z-Cl) (at least 2.0 equivalents) dropwise while maintaining a basic pH.
-
Allow the reaction to warm to room temperature and continue stirring until completion (monitored by TLC).
-
Work up the reaction by acidification and extraction with an organic solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.[4]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-based SPPS. Its use offers several advantages over other arginine derivatives, particularly in the synthesis of complex peptides.
Advantages of the di-Z Protection Strategy
-
Reduced δ-Lactam Formation: The comprehensive protection of the guanidino group by two Z groups minimizes its nucleophilicity, significantly reducing the risk of intramolecular cyclization to form a δ-lactam during activation. This is a common side reaction with other protecting groups that leads to chain termination.[3]
-
Prevention of Tryptophan Modification: The cleavage byproducts of the Z group are less reactive towards sensitive residues like tryptophan compared to the carbocations generated from sulfonyl-based protecting groups (e.g., Pbf). This results in higher purity of the final peptide.[3]
-
Orthogonal Deprotection: The Z groups can be removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy that is compatible with other acid-labile protecting groups. This allows for selective deprotection and on-resin modifications.[2][3]
Experimental Protocol: Coupling of this compound in SPPS
-
Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin) with the peptide chain initiated. Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-6 hours at room temperature. Due to the steric bulk of the di-Z group, a longer coupling time or a double coupling may be necessary.[3]
-
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[5]
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
Data Presentation: Comparative Overview of Arginine Protecting Groups
| Parameter | This compound | Boc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Two Benzyloxycarbonyl (Z) groups | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | p-Toluenesulfonyl (Tos) |
| Deprotection Condition | Strong acids (e.g., HF) or Catalytic Hydrogenolysis | Moderate to strong acid (e.g., TFA) | Strong acids (e.g., HF) |
| Propensity for δ-lactam formation | Generally lower due to full guanidino protection[3] | Can be susceptible, especially with prolonged activation[7] | Less prone than Pbf[7] |
| Risk of Tryptophan Modification | Lower risk[3] | Potential for alkylation by cleaved Pbf group[3] | Potential for modification by released Tos group[8] |
| Orthogonality | Yes (Hydrogenolysis)[3] | Limited | Limited |
| Coupling Efficiency | Generally high, may require longer coupling times[3] | Generally high[3] | Generally high |
Note: The data presented is a qualitative comparison based on available literature. Direct, side-by-side quantitative comparisons are limited.
Deprotection Strategies
The final step in the synthesis is the removal of the side-chain protecting groups and cleavage of the peptide from the resin. The di-Z protection offers two primary deprotection methods.
Strong Acid Cleavage (HF)
Anhydrous hydrogen fluoride (B91410) (HF) is a standard reagent for the final cleavage in Boc-SPPS. It effectively removes the Z groups along with other acid-labile side-chain protecting groups and cleaves the peptide from the resin.[2][9]
Experimental Protocol: HF Cleavage
-
Place the dried peptide-resin in an HF-resistant apparatus.
-
Add appropriate scavengers (e.g., anisole) to trap reactive carbocations.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect and dry the peptide.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis offers a milder, orthogonal method for removing the Z groups. This is particularly advantageous when the peptide contains functionalities sensitive to strong acids.
Experimental Protocol: Catalytic Hydrogenolysis
-
Suspend the peptide (cleaved from the resin with Z groups intact) in a suitable solvent such as methanol (B129727) or acetic acid.
-
Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by HPLC until completion (typically 12-24 hours).
-
Filter the catalyst (e.g., through Celite).
-
Evaporate the solvent to obtain the deprotected peptide.
Visualization of Workflows and Pathways
Boc-SPPS Cycle using this compound
Caption: General workflow for a single coupling cycle in Boc-SPPS using this compound.
Orthogonal Deprotection Strategy
Caption: Logic diagram illustrating the orthogonal deprotection of Z groups followed by acid-labile group removal.
The Twin-Arginine Translocation (Tat) Pathway
The Twin-Arginine Translocation (Tat) pathway is a protein export system in prokaryotes that transports folded proteins across the cytoplasmic membrane.[10] Substrates of this pathway are characterized by a signal peptide containing a conserved twin-arginine motif (RR-motif).[6] The synthesis of such signal peptides for research purposes can benefit from the robust protection offered by the this compound strategy to ensure the integrity of the crucial arginine residues.
Caption: A simplified model of the Twin-Arginine Translocation (Tat) protein export pathway.
Conclusion
The this compound protecting group strategy provides a robust and versatile solution for the incorporation of arginine into synthetic peptides. Its key advantages, including the mitigation of δ-lactam formation, the prevention of side reactions with sensitive amino acids, and the option for orthogonal deprotection via catalytic hydrogenolysis, make it a superior choice for the synthesis of complex and challenging arginine-rich peptides. For researchers and professionals in drug development, a thorough understanding and application of this strategy can lead to higher purity, increased yields, and greater success in the synthesis of novel peptide-based therapeutics and research tools.
References
- 1. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. micropspbgmu.ru [micropspbgmu.ru]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 8. Pd/C promotes C–H bond activation and oxidation of p-hydroxybenzoate during hydrogenolysis of poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pnas.org [pnas.org]
The Strategic Application of Boc and Z Protecting Groups in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, structurally defined peptides. This technical guide provides a comprehensive overview of two foundational Nα-protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z). We will delve into their core functions, mechanisms of action, detailed experimental protocols, and a comparative analysis of their applications, with a special note on the versatile use of the Z group for multi-site protection.
Core Principles of Amine Protection in Peptide Synthesis
Peptide synthesis involves the sequential formation of amide bonds between amino acids. To ensure the formation of a specific peptide sequence, it is crucial to temporarily block the reactive α-amino group of one amino acid while its carboxyl group is activated to react with the deprotected α-amino group of another. This temporary blockade is achieved through the use of protecting groups. An ideal protecting group is easily introduced, stable during the coupling reaction, and can be selectively removed under conditions that do not affect other protecting groups or the integrity of the peptide chain.
The Tert-Butoxycarbonyl (Boc) Group: A Cornerstone of Solid-Phase Peptide Synthesis
The Boc group is a cornerstone of the original solid-phase peptide synthesis (SPPS) strategy developed by Merrifield. Its key characteristic is its lability to moderate acids, which allows for its selective removal during the iterative process of peptide chain elongation.
Function and Mechanism of Action
The primary function of the Boc group is to protect the α-amino group of an amino acid from participating in unwanted side reactions during peptide bond formation.
Protection: The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The lone pair of the amino group attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a carbamate.
Deprotection: The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.
Quantitative Data for Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is critical for the overall success of SPPS. The following tables summarize key quantitative data.
| Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids | |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O |
| Base | NaOH, NaHCO₃, or Triethylamine (B128534) |
| Solvent | Dioxane/water, THF/water, or similar |
| Reaction Time | 1-16 hours |
| Temperature | Room Temperature |
| Typical Yield | >90%[1] |
| Table 2: Common Conditions for Boc Deprotection in SPPS | |
| Reagent | Trifluoroacetic acid (TFA) |
| Concentration in DCM | 25-55% |
| Reaction Time | 5-30 minutes |
| Temperature | Room Temperature |
| Typical Efficiency | >99% |
| Note | Use of scavengers (e.g., triisopropylsilane, water) is recommended to prevent side reactions from the tert-butyl cation. |
A study comparing 55% TFA/DCM for 30 minutes and 100% TFA for 5 minutes for Boc removal found that the former resulted in peptides with an average purity that was 9% higher.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add 1.5 equivalents of triethylamine to the solution.
-
Protection: Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (B1210297) to remove unreacted (Boc)₂O and byproducts.
-
Isolation: Acidify the aqueous layer with a cold, dilute acid (e.g., citric acid or KHSO₄) to a pH of 2-3.
-
Extraction: Extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 2-5 minutes.[3]
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the resin for 20-30 minutes at room temperature.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing with a solution of 5-10% diisopropylethylamine (DIEA) in DCM (2 times for 2 minutes each).[4]
-
Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Visualization of Boc SPPS Workflow
Caption: A simplified workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Benzyloxycarbonyl (Z or Cbz) Group: A Versatile Tool in Peptide Chemistry
The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was one of the first widely used Nα-protecting groups in peptide synthesis. It remains a valuable tool, particularly in solution-phase synthesis and for the protection of side chains.
Function and Mechanism of Action
The Z group serves to protect amino groups from unwanted reactions. Its stability to both mild acids and bases makes it orthogonal to both Boc and Fmoc protecting groups.
Protection: The Z group is typically introduced by reacting an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). The amino group acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride.[5]
Deprotection: The most common method for Z group removal is catalytic hydrogenolysis.[5] In this process, the Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. Alternatively, the Z group can be removed by strong acids such as HBr in acetic acid, though this method is harsher.
The "di-Z" Concept: Protecting Multiple Functionalities
While "di-Z" is not a standard nomenclature for a specific protecting group, it can be understood as the use of two Z groups to protect multiple amino functionalities within a single amino acid. A prime example is the protection of lysine (B10760008), which has both an α-amino group and an ε-amino group in its side chain. Both can be protected with Z groups to prevent branching during peptide synthesis. This strategy is particularly useful in solution-phase synthesis where precise control over all reactive sites is critical.
Quantitative Data for Z Protection and Deprotection
| Table 3: Typical Conditions and Yields for Z Protection of Amino Acids | |
| Reagent | Benzyl Chloroformate (Cbz-Cl) |
| Base | NaHCO₃, Na₂CO₃, or NaOH |
| Solvent | THF/water, Dioxane/water |
| Reaction Time | 2-20 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 80-95%[5][6] |
| Table 4: Common Conditions for Z Deprotection by Catalytic Hydrogenolysis | |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) or transfer hydrogenation (e.g., formic acid, ammonium (B1175870) formate) |
| Solvent | Methanol (B129727), Ethanol, or Acetic Acid |
| Reaction Time | 1-40 hours |
| Temperature | Room Temperature to 60°C |
| Typical Yield | >90% |
Experimental Protocols
Protocol 3: General Procedure for N-Z Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1 equivalent) in an aqueous solution of sodium bicarbonate (2 equivalents).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Protection: Slowly add benzyl chloroformate (1.1-1.5 equivalents) dropwise while vigorously stirring the mixture. Maintain the reaction at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-3 hours, then let it warm to room temperature and stir for an additional 12-20 hours.
-
Work-up: Wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate.
-
Isolation: Acidify the aqueous layer with a cold, dilute acid (e.g., HCl or H₂SO₄) to a pH of 2.
-
Extraction: Extract the Z-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Protocol 4: Z Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the peptide).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂). This can be achieved using a balloon filled with H₂ or a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Visualization of Z Group Protection and Deprotection
Caption: The chemical pathways for the protection of an amino acid with the Z group and its subsequent removal via catalytic hydrogenolysis.
Orthogonality and Strategic Selection of Boc and Z Groups
The choice between Boc and Z protecting groups depends on the overall synthetic strategy, particularly the need for orthogonal deprotection. Orthogonality refers to the ability to remove one protecting group without affecting another.
-
Boc and Z are Orthogonal: The Boc group is removed by acid, while the Z group is stable to these conditions. Conversely, the Z group is removed by hydrogenolysis, which does not affect the Boc group. This orthogonality allows for their simultaneous use in a synthetic scheme. For example, the α-amino group can be protected with Boc for iterative chain elongation in SPPS, while a lysine side chain can be protected with a Z group, which will be removed during the final cleavage step.
-
Boc/Bzl Strategy in SPPS: In the traditional Boc-SPPS approach, the α-amino group is protected by the acid-labile Boc group, and side chains are protected by more acid-stable benzyl (Bzl)-based groups.[4] While both are removed by acid, their differential lability allows for selective deprotection: Boc is removed by moderate acid (TFA), while Bzl groups require a much stronger acid (like HF) for cleavage.[4]
-
Z Group in Solution-Phase Synthesis: The Z group is frequently used in solution-phase peptide synthesis due to its stability and the crystalline nature of many Z-protected amino acids, which aids in purification.[7]
Conclusion
The Boc and Z protecting groups are foundational tools in the peptide chemist's arsenal. A thorough understanding of their chemical properties, including their stability, cleavage conditions, and orthogonality, is crucial for the rational design of a successful peptide synthesis strategy. While newer protecting groups and synthetic methodologies continue to emerge, the principles established through the use of Boc and Z remain central to the field, enabling the creation of complex and vital peptide molecules for scientific discovery and therapeutic innovation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Nα-Boc-Nω,Nω'-di-Z-L-arginine (Boc-Arg(di-Z)-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(di-Z)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within Boc-based strategies. Its dual benzyloxycarbonyl (Z) protecting groups on the guanidino side chain offer robust protection, preventing undesirable side reactions during peptide elongation.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Parameter | Value |
| Molecular Formula | C₂₇H₃₄N₄O₈[1][2][3] |
| Molecular Weight | 542.58 g/mol [1][2][3][4] |
| Synonyms | N-α-Boc-N G,N G-bis-CBZ-L-arginine, Nα-Boc-Nδ,Nω-di-Z-L-arginine[1][2] |
| CAS Number | 51219-19-3[1][2] |
| Appearance | Powder[1] |
| Melting Point | ~140 °C[1][2] |
Application in Peptide Synthesis
This compound is primarily utilized in Boc solid-phase peptide synthesis (Boc-SPPS).[1][2] The Boc group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of amino acid addition. The two Z groups on the arginine side chain provide stable protection under the acidic conditions used for Boc removal and are typically cleaved at the final stage of synthesis.[5] This full protection of the guanidino group is advantageous in complex syntheses as it can lead to cleaner products with fewer side reactions compared to other protecting group strategies.[5]
General Experimental Protocol: Incorporation in Boc-SPPS
The following is a generalized protocol for the incorporation of a this compound residue into a peptide chain using manual Boc-SPPS. It is essential to note that specific parameters such as reaction times, equivalents of reagents, and choice of solvents may need to be optimized based on the specific peptide sequence and the resin used.
1. Resin Preparation:
-
Begin with a suitable resin for Boc chemistry, such as a Merrifield or PAM resin, pre-loaded with the C-terminal amino acid of the target peptide.
-
Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) for 30-60 minutes to ensure optimal reaction conditions.[5]
2. Nα-Boc Deprotection:
-
To remove the Boc protecting group from the resin-bound amino acid, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v).[6]
-
A common procedure involves a short pre-wash (1-2 minutes) followed by a longer treatment (20-30 minutes).[6]
-
Following deprotection, wash the resin thoroughly with DCM and then a neutralization solvent like isopropanol (B130326) to remove residual acid.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt on the resin using a solution of a tertiary amine base, such as diisopropylethylamine (DIPEA), in DCM or N-methylpyrrolidone (NMP) (e.g., 5-10% DIPEA in DCM) to liberate the free amine.
-
Wash the resin again with DCM to remove excess base and byproducts.
4. Amino Acid Activation and Coupling:
-
In a separate vessel, activate the carboxylic acid of this compound (typically 2-4 equivalents relative to the resin substitution).
-
Common activation methods involve the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or using pre-formed active esters like HBTU or HCTU.[7]
-
Dissolve the this compound and activating reagents in a suitable solvent like DMF or NMP.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[7]
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[8]
5. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using reagents like acetic anhydride (B1165640) and DIPEA.
6. Cycle Repetition:
-
Repeat steps 2 through 5 for each subsequent amino acid to be incorporated into the peptide sequence.[6][7]
7. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the di-Z groups on arginine) must be removed.
-
For the Z groups, this is typically achieved using strong acidic conditions, most commonly with anhydrous hydrogen fluoride (B91410) (HF) at 0°C for 1-2 hours.[5] This procedure requires specialized equipment and stringent safety precautions.
-
Scavengers, such as anisole, are added to the cleavage cocktail to prevent side reactions with reactive intermediates.
-
Alternatively, the Z groups can be removed by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst), provided the peptide does not contain other susceptible functional groups.[5]
8. Purification:
-
After cleavage, the crude peptide is typically precipitated and washed with cold diethyl ether.
-
The final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9] The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[9]
Workflow Visualization
The following diagram illustrates the key stages of incorporating a single this compound residue into a peptide chain during Boc solid-phase peptide synthesis.
References
- 1. This compound Novabiochem 51219-19-3 [sigmaaldrich.com]
- 2. Boc-Arg(Z)2-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Boc-Arg(Z) 2-OH | C27H34N4O8 | CID 11731272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of Boc-Arg(di-Z)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-tert-Butoxycarbonyl-Nω,Nω'-dibenzyloxycarbonyl-L-arginine, commonly known as Boc-Arg(di-Z)-OH. Understanding the solubility of this critical protected amino acid is paramount for its effective use in peptide synthesis, particularly in the development of peptide-based therapeutics. Due to the limited availability of direct quantitative solubility data in public literature, this guide combines theoretical predictions, data from structurally related compounds, and detailed experimental protocols to empower researchers in their laboratory work.
Predicted and Comparative Solubility Profile
The solubility of this compound, like other protected amino acids, is fundamentally governed by the physicochemical properties of its protecting groups and the underlying amino acid side chain. The bulky and lipophilic Boc and Z (benzyloxycarbonyl) groups significantly influence its solubility profile, generally rendering it more soluble in organic solvents than in aqueous solutions.
Table 1: Predicted Qualitative and Comparative Quantitative Solubility of Arginine Derivatives
| Solvent | Predicted Qualitative Solubility of this compound | Quantitative Solubility of Boc-Arg(Boc)2-OH (mg/mL)[1] |
| Polar Protic Solvents | ||
| Water | Poor | ~0.16 (in 1:5 ethanol:PBS, pH 7.2) |
| Methanol (MeOH) | Moderate to Good | Data not available |
| Ethanol (EtOH) | Moderate to Good | ~30 |
| Isopropanol (IPA) | Moderate | Data not available |
| Polar Aprotic Solvents | ||
| Dimethylformamide (DMF) | Good | ~30 |
| Dimethyl sulfoxide (B87167) (DMSO) | Good | ~30 |
| Acetonitrile (ACN) | Moderate | Data not available |
| Tetrahydrofuran (THF) | Moderate | Data not available |
| Non-Polar Solvents | ||
| Dichloromethane (DCM) | Moderate | Data not available |
| Chloroform (CHCl₃) | Moderate | Data not available |
| Toluene | Poor | Data not available |
| Hexanes | Poor | Data not available |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific solvent system, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility at a controlled temperature.
Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM, etc.)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Key Processes
To further aid researchers, the following diagrams illustrate a typical workflow for utilizing this compound in solid-phase peptide synthesis (SPPS) and a logical decision-making process for solvent selection.
Caption: A typical workflow for the use of this compound in solid-phase peptide synthesis.
Caption: A decision tree for selecting an appropriate solvent for this compound based on the intended application.
References
A Technical Guide to Commercial Sources and Applications of Boc-Arg(di-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial sources, key characteristics, and primary applications of Nα-tert-Butoxycarbonyl-Nω,Nω'-dibenzyloxycarbonyl-L-arginine, commonly referred to as Boc-Arg(di-Z)-OH. This protected amino acid is a critical reagent in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools.
Compound Identification and Properties
This compound is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the two nitrogen atoms of the guanidino side chain are protected by benzyloxycarbonyl (Z) groups. This dual protection strategy is essential for preventing unwanted side reactions during peptide synthesis. The corresponding D-isomer, Boc-D-Arg(di-Z)-OH, is also commercially available for the synthesis of peptides containing D-amino acids.
Key Chemical Information:
| Property | L-isomer (Boc-L-Arg(di-Z)-OH) | D-isomer (Boc-D-Arg(di-Z)-OH) |
| Synonyms | Nα-Boc-Nδ,Nω-di-Z-L-arginine | Nα-Boc-Nδ,Nω-di-Z-D-arginine, BOC-D-DIBENZYLOXYCARBONYL ARGININE[1] |
| CAS Number | 51219-19-3[2][3] | 145881-13-6[1][4] |
| Molecular Formula | C₂₇H₃₄N₄O₈[2][3] | C₂₇H₃₄N₄O₈[1][4] |
| Molecular Weight | 542.58 g/mol [2][3] | 542.6 g/mol [1][4] |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | ~140 °C (decomposes)[2] | Not specified |
Commercial Availability
A variety of chemical suppliers offer this compound for research and development purposes. Purity levels are consistently high across most suppliers, typically ≥98% as determined by TLC or HPLC. The following table summarizes the offerings from several key vendors. It is important for researchers to verify the stereochemistry (L- or D-isomer) required for their specific application.
| Supplier | Product Name | Isomer | Catalog Number (Example) | Available Quantities | Purity |
| Sigma-Aldrich (Novabiochem) | This compound | L | 8530360005[2] | 5 g, 25 g[2] | ≥98.0% (TLC) |
| Aapptec | Boc-Arg(Z)2-OH | L | ABR121[3] | 5 g, 25 g[3] | Not specified, refer to CoA[3] |
| BenchChem | Boc-D-Arg(Z)₂-OH | D | Not specified | Not specified | ≥98%[1] |
| Alkali Scientific | This compound | L | 8530360005[5] | 5 g[5] | Not specified |
| Fisher Scientific | Sigma Aldrich Boc-Arg(Z)2-Oh | L | 1549325G[6] | 5 g[6] | Not specified |
Note: Pricing is subject to change and may vary based on institutional contracts. Researchers should consult the suppliers' websites for the most current information.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Boc-based solid-phase peptide synthesis. The Boc group serves as a temporary protecting group for the α-amino group, while the two Z groups provide robust, acid-stable protection for the guanidino side chain.[1]
General Boc-SPPS Workflow:
Detailed Protocol for Coupling this compound:
This protocol outlines the manual coupling of this compound onto a growing peptide chain attached to a resin support (e.g., Merrifield or PAM resin).
1. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30-60 minutes.
2. N-α-Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the peptide-resin thoroughly with DCM (3-5 times) and then with isopropanol (B130326) (IPA) (2 times).
3. Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or dimethylformamide (DMF) for 5-10 minutes (2 times).
-
Wash the peptide-resin thoroughly with DCM (3-5 times).
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2-4 equivalents) and DIEA (4-8 equivalents).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
5. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.
6. Washing:
-
After a complete coupling reaction, thoroughly wash the peptide-resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
7. Repetition:
-
Repeat steps 2-6 for the next amino acid to be incorporated into the peptide sequence.
8. Cleavage and Side-Chain Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Z groups on the arginine side chain) are removed simultaneously. This is typically achieved by treatment with strong acids such as anhydrous hydrogen fluoride (B91410) (HF).
Sourcing and Procurement Workflow
The process of acquiring this compound for research involves several key steps, from initial identification to final use in the laboratory.
Conclusion
This compound is an indispensable reagent for peptide chemists, offering robust protection of the arginine side chain during Boc-SPPS. A thorough understanding of its properties, commercial availability, and proper handling in synthetic protocols is crucial for the successful synthesis of complex peptides. Researchers should carefully consider the specific requirements of their synthesis, including the desired stereochemistry, and consult the technical documentation provided by suppliers to ensure the highest quality results.
References
A Comprehensive Technical Guide to the Storage and Handling of Boc-Arg(di-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the critical aspects of storing and handling Nα-Boc-Nδ,Nω-di-Z-L-arginine (Boc-Arg(di-Z)-OH), a key reagent in peptide synthesis. Adherence to these guidelines is essential to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Specifications
| Property | Value |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nδ,Nω-bis(carboxybenzyl)-L-arginine |
| Synonyms | Boc-Arg(Z)₂-OH, Nα-Boc-Nδ,Nω-di-Z-L-arginine |
| CAS Number | 51219-19-3[1] |
| Molecular Formula | C₂₇H₃₄N₄O₈[1] |
| Molecular Weight | 542.58 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | Approximately 140 °C (decomposes)[1][2] |
Storage and Stability
Proper storage of this compound is crucial for maintaining its chemical integrity and ensuring reliable performance in synthetic applications. While specific recommendations may vary slightly between suppliers, the following general guidelines should be followed.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperatures range from 2-8°C to 15-25°C. For long-term storage, -20°C is also cited for similar compounds.[3] | Prevents thermal degradation and preserves the stability of the protecting groups. |
| Container | Keep in a tightly sealed container. | Protects from moisture and atmospheric contaminants. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation and hydrolysis. |
| Light | Protect from direct light. | Avoids potential photo-degradation. |
The stability of Boc-protected amino acids is generally good under recommended storage conditions. For a related compound, Boc-L-Arg-OH, a stability of at least 4 years is reported when stored at -20°C.[4]
Handling and Safety Precautions
This compound, like many chemical reagents, requires careful handling to minimize exposure and ensure a safe laboratory environment. The following is a summary of recommended safety protocols.
| Precaution | Detailed Recommendation |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[2][3] A dust mask (type N95 or equivalent) is recommended when handling the powder to avoid inhalation.[2][5] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[3] |
| General Hygiene | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[3] |
| Spill Response | In case of a spill, avoid generating dust. For dry spills, carefully sweep or shovel the material into a suitable container for disposal. For liquid spills (if dissolved), absorb with an inert material and place in a sealed container. |
| First Aid | Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3] Inhalation: Move the person to fresh air. Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[3] In all cases of significant exposure or if symptoms persist, seek medical attention.[3] |
Solubility
| Solvent | Solubility (for similar compounds) |
| Dimethylformamide (DMF) | ~15-30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15-30 mg/mL |
| Ethanol | ~15-30 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL (for Boc-L-Arg-OH)[4] |
For preparing solutions, it is recommended to dissolve the compound in a suitable organic solvent first, which can then be further diluted with aqueous buffers if required.
Experimental Protocols: Use in Peptide Synthesis
This compound is primarily used as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, while the two benzyloxycarbonyl (Z) groups offer robust protection for the guanidino side chain of arginine.
A general workflow for the incorporation of this compound into a peptide chain using Boc-chemistry SPPS is outlined below.
Caption: General workflow for incorporating this compound in Boc-SPPS.
Detailed Steps:
-
Resin Preparation: Begin with a suitable solid support resin (e.g., Merrifield resin) with the peptide chain having a free N-terminal amino group.
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
-
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIPEA), in a solvent like DCM or N,N-dimethylformamide (DMF).
-
Amino Acid Activation: Concurrently, the carboxylic acid of this compound is activated to facilitate amide bond formation. Common activating agents include HBTU/HCTU or DCC/HOBt in a suitable solvent like DMF or N-methylpyrrolidone (NMP).
-
Coupling: The activated this compound solution is added to the deprotected and neutralized resin-bound peptide. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Washing: Following the coupling reaction, the resin is thoroughly washed with solvents such as DMF and DCM to remove any unreacted reagents and byproducts.
-
Continuation of Synthesis: These steps (deprotection, neutralization, coupling, and washing) are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the di-Z groups on the arginine) are removed simultaneously. This is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).
Signaling Pathways and Logical Relationships
The proper storage and handling of this compound is a critical prerequisite for its successful application in research and development, particularly in the synthesis of therapeutic peptides. The following diagram illustrates the logical relationship between proper handling procedures and the desired outcomes.
References
Boc-Arg(di-Z)-OH CAS number and nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Boc-N-G,N-G-bis(benzyloxycarbonyl)-L-arginine, commonly known as Boc-Arg(di-Z)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptides and therapeutic agents such as proteinase inhibitors and Gonadotropin-Releasing Hormone (GnRH) antagonists.
Core Compound Data: Nomenclature and Properties
This compound is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidinium (B1211019) side chain is protected by two benzyloxycarbonyl (Z) groups. This dual protection of the side chain provides robust shielding of the highly nucleophilic guanidino group, preventing undesirable side reactions during peptide synthesis.[1]
Nomenclature:
-
Common Name: this compound
-
Synonyms: N-α-Boc-N-G,N-G-bis-CBZ-L-arginine, Nα-Boc-Nδ,Nω-di-Z-L-arginine[2][3]
-
IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-5-(N,N'-bis((benzyloxy)carbonyl)carbamimidamido)pentanoic acid
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 51219-19-3 | [4][5][6] |
| Molecular Formula | C27H34N4O8 | [4][5] |
| Molecular Weight | 542.58 g/mol | [4][5][6] |
| Melting Point | ~140 °C (decomposes) | [4][6] |
| Appearance | White to off-white powder | [4] |
| Optical Activity | [α]20/D +2.5±0.5°, c = 1% in methanol | [2][6] |
| Storage Temperature | 15-25°C | [4] |
Experimental Protocols
The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS).[4][6] The following is a detailed methodology for the incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Resin (e.g., Merrifield, PAM, or MBHA resin) pre-loaded with the N-terminal protected amino acid
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
HOBt or HOAt (optional, but recommended with HBTU)
-
Piperidine (for optional Fmoc-based steps)
-
Washing solvents (DCM, DMF, Isopropanol)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (2x), and finally DCM (3x).
-
-
Neutralization:
-
Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of DIEA in DCM or DMF. This is typically done twice for 2 minutes each.
-
Wash the resin with DCM (3x) and then DMF (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling (HATU Example):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.9-3.9 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Application in Biological Systems: GnRH Signaling Pathway
Peptides synthesized using this compound can be designed to interact with specific biological targets. For instance, modified arginine residues are found in GnRH antagonists, which are used to treat hormone-dependent diseases by inhibiting the GnRH receptor (GnRHR) in the pituitary gland. Understanding the downstream signaling cascade is crucial for drug development professionals.
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[4] Binding of GnRH (or inhibition by an antagonist) modulates a complex intracellular signaling cascade that ultimately controls the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Reactive Oxygen Species Link Gonadotropin-Releasing Hormone Receptor Signaling Cascades in the Gonadotrope [frontiersin.org]
- 6. KEGG PATHWAY: map04912 [genome.jp]
A Comprehensive Technical Guide to Boc Chemistry in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become an indispensable tool in chemical biology, drug discovery, and materials science. It allows for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymeric support.[1] Among the various strategies for SPPS, the use of the tert-butyloxycarbonyl (Boc) protecting group for the temporary masking of the α-amino group of amino acids was a pioneering and is still a highly relevant methodology. This in-depth technical guide provides a comprehensive overview of the core principles of Boc chemistry in SPPS, detailed experimental protocols, a discussion of common challenges, and a comparative analysis with the alternative Fmoc strategy.
Core Principles of Boc/Bzl Strategy
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is predicated on a principle of graduated acid lability. The Nα-Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), while the side-chain protecting groups, typically benzyl-based ethers, esters, and carbamates, are stable under these conditions. These more robust side-chain protecting groups are removed at the final stage of synthesis by a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[2]
The cyclical process of Boc-SPPS involves the iterative removal of the Nα-Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.
The Boc-SPPS Workflow
The synthesis of a peptide using Boc chemistry follows a systematic and cyclical process. Each cycle results in the addition of one amino acid to the growing peptide chain.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-Arg(di-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone technique for the assembly of synthetic peptides. The incorporation of arginine residues requires robust protection of the strongly basic guanidinium (B1211019) side chain to prevent side reactions during peptide elongation. Boc-Arg(di-Z)-OH, where the arginine side chain is protected by two benzyloxycarbonyl (Z) groups, offers a stable and reliable option for this purpose. The di-Z protection is stable to the mildly acidic conditions used for Boc group removal and requires strong acid for cleavage, ensuring the integrity of the arginine side chain throughout the synthesis.[1]
These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing this compound, covering all stages from resin preparation to final peptide cleavage and analysis.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially when incorporating sterically hindered amino acids like this compound. While direct comparative studies for this specific derivative are limited, the following table summarizes typical performance data for common coupling reagents used for hindered amino acids in Boc-SPPS.[2]
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings with rapid reaction times.[2] |
| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[2] |
| DIC/HOBt | 90 - 97 | > 95 | Low to Moderate | Cost-effective; HOBt minimizes racemization.[3] |
| PyBroP/DIPEA | 92 - 98 | > 95 | Low | Particularly effective for sterically demanding couplings. |
Experimental Protocols
Resin Selection and Preparation
The choice of resin depends on whether a C-terminal acid or amide is desired. Merrifield resin is commonly used for peptides with a C-terminal acid, while MBHA resin is used for peptide amides.
Protocol 1a: Loading of the First Amino Acid onto Merrifield Resin (Cesium Salt Method)
-
Dissolve the first Boc-amino acid (1.0 equivalent based on resin chlorine substitution) in methanol (B129727) (5 mL/mmol) and add water (0.5 mL/mmol).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness.
-
Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.
-
Swell the Merrifield resin in DMF (6-8 mL per gram of resin) in a reaction vessel.
-
Add the dried Boc-amino acid cesium salt to the swollen resin.
-
Shake the mixture at 50°C for 24 hours.
-
Filter the resin and wash thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.
-
Dry the resin in vacuo to a constant weight.
Protocol 1b: Swelling the Resin
-
Place the appropriate amount of resin in a reaction vessel.
-
Add dichloromethane (B109758) (DCM) to swell the resin for at least 30 minutes.
-
Drain the DCM.
Peptide Chain Elongation Cycle
The following steps are repeated for each amino acid to be incorporated into the peptide sequence.
Protocol 2a: Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[4]
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[4]
Protocol 2b: Neutralization
-
Add a solution of 10% diisopropylethylamine (DIPEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.[5]
Protocol 2c: Coupling of this compound
Due to the steric hindrance of this compound, a potent coupling reagent is recommended. The following protocol utilizes HBTU.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[6]
-
Add DIPEA (6 equivalents) to the amino acid mixture and allow it to pre-activate for 5-10 minutes.[6]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[6]
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[1]
Protocol 2d: Washing
After a complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
The di-Z protecting groups on the arginine side chain are stable to TFA and require a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal.[7]
Protocol 3: HF Cleavage
Safety Precaution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Dry the final peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail (see table below). Anisole is a common choice to prevent alkylation of sensitive residues.[5]
-
Cool the reaction vessel to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[7]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide with cold diethyl ether to precipitate the product and remove the scavengers.[5]
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dry the crude peptide under vacuum.
Table of Scavenger Cocktails for HF Cleavage [8]
| Peptide Composition | Scavenger Cocktail (v/v) |
| Standard Peptides | HF:anisole (9:1) |
| Peptides with multiple Cys | HF:p-cresol:p-thiocresol (18:1:1) |
| Peptides with Trp | HF:anisole:1,2-ethanedithiol (EDT) (9:0.5:0.5) |
Analysis of the Crude Peptide
The purity of the crude peptide should be assessed by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) and the identity confirmed by mass spectrometry.
Protocol 4: RP-HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Arg(di-Z)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, a key amino acid in many biologically active peptides, possesses a strongly basic guanidino group that necessitates robust side-chain protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of protecting group is critical for the successful synthesis of arginine-containing peptides, influencing coupling efficiency, risk of side reactions, and the final deprotection strategy.
This document provides detailed application notes and protocols for the use of Nα-Boc-L-arginine(di-benzyloxycarbonyl)-OH (Boc-Arg(di-Z)-OH), a derivative where the side-chain guanidino group is protected by two benzyloxycarbonyl (Z) groups. This dual protection offers distinct advantages in specific synthetic contexts, particularly in minimizing side reactions commonly associated with other arginine derivatives.
Key Features of this compound
The di-Z protection strategy imparts specific characteristics to the arginine residue, making it a valuable tool for peptide chemists:
-
Comprehensive Guanidino Group Protection: The two Z groups provide thorough shielding of the guanidino functionality, which significantly reduces its nucleophilicity. This minimizes the risk of side reactions such as δ-lactam formation, which can lead to chain termination.[1]
-
Reduced Risk of Side Reactions: The byproducts generated during the cleavage of Z groups are less reactive towards sensitive amino acid residues like tryptophan, compared to carbocations formed from sulfonyl-based protecting groups such as Pbf.[1]
-
Orthogonality in Complex Syntheses: The Z groups are stable to the trifluoroacetic acid (TFA) used for Boc group removal in each cycle of SPPS. They require strong acids like hydrogen fluoride (B91410) (HF) for cleavage, providing an orthogonal deprotection strategy.[1][2] This is advantageous in the synthesis of protected peptide fragments intended for subsequent ligation.[2]
Data Presentation: Comparative Overview of Protected Arginine Derivatives
While direct side-by-side quantitative comparisons of coupling efficiency for this compound are not extensively documented in readily available literature, the following table provides a qualitative and inferred comparison with other commonly used Boc-protected arginine derivatives.[1][2]
| Parameter | This compound | Boc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Two Benzyloxycarbonyl (Z) groups | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tosyl (Tos) |
| Propensity for δ-Lactam Formation | Low[1][2] | Moderate to High[1] | Prone to side reactions with prolonged coupling[3] |
| Deprotection Conditions | Strong acid (e.g., HF) or hydrogenolysis[1] | Moderate to strong acid (e.g., TFA)[1] | Strong acid (e.g., HF)[4] |
| Compatibility with Tryptophan | High (reduced risk of modification)[1] | Lower (risk of alkylation by Pbf cleavage byproducts)[1] | Lower (risk of modification by Tos group) |
| Coupling Time | Potentially longer due to steric hindrance[1] | Generally high efficiency[1] | Standard |
| Key Advantage | Complete guanidino protection, reduced side reactions[1] | High acid lability, suitable for standard Boc-SPPS[2] | Traditional, well-established |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.
Protocol 1: General Boc-SPPS Cycle for this compound Incorporation
This protocol outlines the key steps for a single coupling cycle.
1. Resin Preparation:
-
Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3 times), isopropanol (B130326) (2 times), and then DCM again (3 times) to remove residual TFA.
3. Neutralization:
-
Neutralize the protonated N-terminus by treating the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.
-
Wash the resin with DCM (5 times) to remove excess base.
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) in N,N-dimethylformamide (DMF).
-
Add a suitable activating agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent).
-
Add DIEA (2 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-6 hours at room temperature. Due to the steric bulk of the di-Z groups, a longer coupling time or a double coupling may be necessary.[1]
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
6. Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
The robust di-Z protecting groups require strong acid for removal.
-
Apparatus: Use a specialized HF cleavage apparatus.
-
Scavengers: Add an appropriate scavenger cocktail to the peptide-resin in the reaction vessel to prevent side reactions. A common choice is anisole.[5]
-
Cleavage:
-
Cool the reaction vessel to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the cleaved peptide with cold diethyl ether to precipitate the product and remove scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dry the crude peptide under vacuum.
-
Troubleshooting Common Side Reactions
| Issue | Symptom | Potential Cause | Recommended Solution |
| Incomplete Boc Deprotection | Failure of the subsequent amino acid to couple efficiently, leading to truncated sequences. | Insufficient exposure to TFA or degraded reagent. | Use a fresh solution of 50% TFA in DCM. Increase deprotection time to 45-60 minutes or perform a second TFA treatment.[5] |
| Ornithine Formation | Observation of a mass corresponding to the desired peptide minus the guanidino group. | Partial cleavage of the guanidinium (B1211019) group during final HF cleavage. | Use appropriate scavengers in the cleavage cocktail. Minimize cleavage time and maintain low temperature.[5] |
| Racemization | Presence of diastereomers in the final peptide, complicating purification. | Base-catalyzed epimerization during activation/coupling. | Use modern coupling reagents that incorporate racemization suppressants, such as HBTU or HATU.[5] |
Visualizations
References
Application Notes: Efficient Activation and Coupling of Boc-Arg(di-Z)-OH in Peptide Synthesis
Introduction
Nα-Boc-Nδ,Nω-di-Z-L-arginine (Boc-Arg(di-Z)-OH) is a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, while the two benzyloxycarbonyl (Z) groups offer robust protection for the guanidinium (B1211019) side chain of arginine. This dual side-chain protection is essential for preventing undesirable side reactions during peptide elongation. However, the bulky nature of the di-Z protecting groups presents significant steric hindrance, making the activation of the carboxyl group and subsequent coupling to the N-terminus of a growing peptide chain a challenging step.[1]
The successful incorporation of this compound requires careful selection of coupling reagents and optimized reaction conditions to ensure high coupling efficiency and minimize the risk of racemization.[2] This document provides detailed protocols and comparative data for the activation and coupling of this sterically hindered amino acid derivative, intended for researchers, scientists, and professionals in drug development.
Challenges in Coupling this compound
The primary challenges associated with the use of this compound in peptide synthesis are:
-
Steric Hindrance: The two Z-groups on the guanidinium side chain create a sterically crowded environment around the α-carbon and the carboxyl group, which can impede the approach of the activating agent and the N-terminal amine of the peptide chain.[1]
-
Incomplete Coupling: Due to steric hindrance, standard coupling protocols may result in incomplete reactions, leading to deletion sequences in the final peptide product. Monitoring the reaction completion is crucial.[1]
-
Racemization: The activation of the carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar oxazolone (B7731731) intermediate, resulting in a loss of stereochemical integrity.[2] The choice of coupling reagent, base, and reaction temperature significantly influences the extent of racemization.[2][3]
-
Guanidinylation: When using potent uronium/aminium-based coupling reagents like HBTU or HATU, there is a risk of the reagent reacting directly with the free N-terminal amine of the peptide, leading to a capped guanidinylated chain.[1]
To overcome these challenges, highly efficient coupling reagents are necessary. Onium-type reagents, such as aminium/uronium and phosphonium (B103445) salts, are generally recommended for coupling sterically hindered amino acids like this compound.[4]
Comparative Analysis of Activating Agents
The choice of activating agent is critical for the successful incorporation of this compound. The following table summarizes the characteristics of commonly used coupling reagents.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | High reactivity, fast reaction rates, and effective for hindered couplings.[1] HATU is particularly known for low racemization.[2][4] COMU offers a safer alternative with non-explosive byproducts.[1] | Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminus if used in excess.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency with rapid reaction times.[5] Byproducts of PyBOP are less hazardous than those of its predecessor, BOP.[5] PyAOP is highly effective for N-methylated or other hindered amino acids.[5] | Higher cost. |
| Carbodiimides | DCC, DIC | Cost-effective and widely used.[5] | Can lead to significant racemization without the use of additives like HOBt or HOAt.[5] The byproduct of DCC, dicyclohexylurea (DCU), is insoluble and can complicate purification in solution-phase synthesis.[5] |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) on a resin-bound peptide with a free N-terminal amine. The equivalents of reagents are calculated based on the initial loading of the resin.
Protocol 1: Activation and Coupling using HATU
This protocol is highly recommended for sterically hindered couplings to minimize racemization.[2]
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel. After swelling, drain the DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.[4]
-
Pre-activation & Coupling: Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly (1-2 minutes).[4] Immediately add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.[4] The extended reaction time is recommended due to the steric hindrance.
-
Monitoring: Monitor the reaction for completeness using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated with freshly prepared reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[2]
-
Proceed to the next deprotection/coupling cycle or final cleavage.
Protocol 2: Activation and Coupling using HBTU/HOBt
This is a robust and commonly used method for peptide coupling.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS washing solvents (e.g., Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and then drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[6]
-
Coupling: Add DIPEA (6 equivalents) to the activation mixture, vortex for 2 minutes, and immediately add the solution to the resin.[6]
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours with agitation.[6]
-
Monitoring: Check for reaction completion using the ninhydrin (B49086) test. If the test is positive, repeat the coupling step.[6]
-
Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).[6]
-
Proceed to the next step in the synthesis.
Protocol 3: Activation and Coupling using DIC/HOBt
This is a more cost-effective method, but care must be taken to minimize racemization.
Materials:
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes, then drain.
-
Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Activation and Coupling: Add the dissolved amino acid and HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Use the Kaiser test to monitor the reaction progress.
-
Washing: Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).
-
Proceed to the next synthesis step.
Visualization of Workflows
Caption: General workflow for this compound coupling in SPPS.
Caption: Decision logic for selecting a coupling reagent.
References
Application Notes and Protocols for Recommended Coupling Reagents for Boc-Arg(di-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate coupling reagent is critical for the successful incorporation of Boc-Arg(di-Z)-OH into peptide sequences. The bulky di-benzyloxycarbonyl (di-Z) protecting groups on the guanidino side chain, in addition to the Nα-Boc group, present significant steric hindrance. This steric bulk necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and minimize side reactions, most notably racemization and the formation of deletion sequences. These application notes provide a comprehensive overview of recommended coupling reagents, detailed experimental protocols, and comparative data to guide the user in selecting the optimal conditions for their specific application in solid-phase peptide synthesis (SPPS).
Recommended Coupling Reagents
The choice of coupling reagent for this compound is dictated by the need to overcome the steric hindrance and achieve efficient acylation. The most effective reagents fall into two main categories: aminium/uronium salts and phosphonium (B103445) salts. Carbodiimides, when used with activating additives, can also be employed, though they are generally less effective for highly hindered couplings.
1. Aminium/Uronium Salts: These reagents are highly reactive and are considered the gold standard for coupling sterically hindered amino acids.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU demonstrates rapid kinetics and a low propensity for racemization, especially when used with an appropriate base such as N,N-diisopropylethylamine (DIEA).[1][2] It is particularly recommended for difficult coupling steps.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and reliable alternative to HATU, HBTU is also highly efficient for most coupling reactions.[3] While slightly less reactive than HATU in some cases, it provides excellent yields with minimal side reactions.[2]
2. Phosphonium Salts: These reagents are also highly effective for hindered couplings and are known for their high reactivity.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a powerful coupling reagent that is particularly useful for difficult sequences.[4] It is known to mediate rapid and efficient couplings with a low risk of racemization.[3]
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): As a more reactive phosphonium salt, PyBrOP is often reserved for the most challenging coupling reactions where other reagents have failed.
3. Carbodiimides with Additives: While less potent than onium salts for sterically demanding couplings, carbodiimides can be a cost-effective option, particularly when used with nucleophilic additives that enhance reaction rates and suppress racemization.
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole): This is a classic combination in peptide synthesis. HOBt acts as a racemization suppressant and accelerates the coupling reaction.[3]
-
DIC / HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is a more effective additive than HOBt, leading to faster reaction times and further reduced racemization levels.
Data Presentation: Comparative Performance of Coupling Reagents
While direct comparative studies for this compound are limited, the following table summarizes the expected performance of the recommended coupling reagents based on data from the coupling of other sterically hindered amino acids. The values should be considered as a general guide.
| Coupling Reagent | Additive | Typical Coupling Time | Relative Efficiency | Racemization Risk |
| HATU | None required | 1 - 4 hours | Excellent | Very Low |
| HBTU | HOBt (optional) | 2 - 6 hours | Very Good | Low |
| PyBOP | None required | 2 - 6 hours | Very Good | Low |
| DIC | HOBt | 4 - 12 hours | Good | Moderate |
| DIC | HOAt | 3 - 8 hours | Good to Very Good | Low to Moderate |
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) using the recommended coupling reagents for the incorporation of this compound. The protocols assume a standard Boc-SPPS strategy on a pre-loaded resin (e.g., Merrifield or PAM resin).
Protocol 1: HATU-Mediated Coupling
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc-based deprotection if applicable)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Boc Deprotection (if applicable): Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (5x).
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA to the solution and vortex for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Proceed: Proceed with the next deprotection and coupling cycle.
Protocol 2: HBTU-Mediated Coupling
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3.0 eq., optional but recommended)
-
DIEA (6.0 eq.)
-
DMF, DCM
-
Deprotection and neutralization reagents
-
Kaiser test kit
Procedure:
-
Follow steps 1-5 from Protocol 1 for resin swelling, deprotection, washing, and neutralization.
-
Pre-activation: In a separate vessel, dissolve this compound, HBTU, and HOBt (if used) in DMF. Add DIEA and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-6 hours at room temperature.
-
Monitoring and Washing: Follow steps 8-9 from Protocol 1.
-
Proceed: Continue with the next cycle of the synthesis.
Protocol 3: DIC/HOBt-Mediated Coupling
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq.)
-
DIC (3.0 eq.)
-
HOBt (3.0 eq.)
-
DMF, DCM
-
Deprotection and neutralization reagents
-
Kaiser test kit
Procedure:
-
Follow steps 1-5 from Protocol 1 for resin swelling, deprotection, washing, and neutralization.
-
Coupling: In a separate vessel, dissolve this compound and HOBt in DMF. Add this solution to the resin. Then, add DIC to the resin slurry.
-
Reaction: Agitate the reaction mixture for 4-12 hours at room temperature.
-
Monitoring and Washing: Follow steps 8-9 from Protocol 1.
-
Proceed: Continue with the subsequent steps of the peptide synthesis.
Mandatory Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Decision logic for selecting a coupling reagent for this compound.
Potential Side Reactions and Mitigation Strategies
-
Racemization: The chiral integrity of the amino acid can be compromised during activation. The use of additives like HOBt or HOAt is crucial when using carbodiimides.[3] Uronium and phosphonium reagents, particularly HATU, are known to suppress racemization effectively.[1]
-
Guanidinylation: In the case of aminium/uronium reagents like HATU and HBTU, excess reagent can react with the free N-terminal amine of the growing peptide chain, leading to a guanidinium (B1211019) cap and chain termination. To avoid this, it is recommended to use a slight excess of the amino acid relative to the coupling reagent and to pre-activate the amino acid for a short period before adding it to the resin.
-
δ-Lactam Formation: Although the di-Z protection of the guanidino group significantly reduces the risk of δ-lactam formation compared to other protecting groups, it is still a potential side reaction, especially with prolonged activation times. Using efficient coupling reagents and appropriate reaction times can minimize this side reaction.
Conclusion
The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the choice of coupling reagent. For routine couplings, HBTU offers a robust and efficient solution. For particularly challenging sequences, the superior reactivity of HATU is recommended. While carbodiimide-based methods are more economical, they generally require longer reaction times and carry a higher risk of side reactions. The provided protocols and comparative data serve as a valuable resource for researchers to optimize their peptide synthesis strategies involving this challenging amino acid derivative.
References
Application Note: TFA-Mediated Deprotection of Nα-Boc-Nω,Nω'-di-Z-L-arginine
Audience: Researchers, scientists, and drug development professionals.
Introduction Nα-Boc-Nω,Nω'-di-Z-L-arginine, hereafter referred to as Boc-Arg(di-Z)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS) and other organic syntheses. It features three protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) group and two benzyloxycarbonyl (Z or Cbz) groups on the side-chain guanidino (Nω, Nω') function.[1] This orthogonal protection strategy allows for the selective removal of the temporary Boc group under moderately acidic conditions, while the more robust Z groups remain intact.[1][2]
This document provides a detailed protocol for the selective deprotection of the Nα-Boc group from this compound using trifluoroacetic acid (TFA), a standard procedure in Boc-based SPPS.[1] The Z groups are stable to TFA and require harsher conditions, such as strong acids like hydrogen fluoride (B91410) (HF) or catalytic hydrogenation, for removal.[2][3]
Reaction Mechanism
The deprotection of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, followed by the departure of the stable tert-butyl cation to form a carbamic acid intermediate.[4][5] This intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and the free α-amino group, which is then protonated by the excess acid to form the trifluoroacetate (B77799) salt.[4][5]
Caption: Mechanism of TFA-mediated Boc deprotection.
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively published, the removal of the Boc group from amino acids is a well-established and high-yielding reaction. The following table summarizes typical reaction parameters and expected outcomes based on general literature knowledge.[6]
| Parameter | Condition A: TFA in DCM | Condition B: Neat TFA | Reference(s) |
| TFA Concentration | 25-55% (v/v) | 100% | [6][7] |
| Solvent | Dichloromethane (DCM), anhydrous | None | [6][8] |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | [6][9] |
| Reaction Time | 30 - 60 minutes | 5 - 30 minutes | [2][7] |
| Typical Yield | >95% | >95% | [6] |
| Typical Purity | >98% (after precipitation/purification) | >98% (after precipitation/purification) | [6] |
| Notes | Standard, well-controlled method. Slower than neat TFA. | Faster reaction, but may require more careful handling. | [7][8] |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Boc Deprotection using TFA in Dichloromethane (DCM)
This protocol is the most common method for Boc deprotection.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus or centrifuge
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate).[6]
-
Cooling: Cool the flask in an ice bath to 0°C with stirring.[6]
-
Addition of TFA: Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v). For example, to make a 50% solution, add an equal volume of TFA as the DCM used.[6][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes. The reaction should be kept under a nitrogen or argon atmosphere if the substrate is sensitive to air or moisture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Solvent Removal): Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator to remove the DCM and excess TFA.
-
Precipitation: Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the product as the TFA salt.[6]
-
Isolation: Isolate the solid product by vacuum filtration or centrifugation. Wash the solid with fresh, cold diethyl ether to remove any remaining organic impurities.[6]
-
Drying: Dry the final product, H-Arg(di-Z)-OH·TFA, under vacuum.
Protocol 2: Boc Deprotection using Neat TFA
This method is faster but may not be suitable for all substrates.
Materials and Reagents:
-
Same as Protocol 1, excluding DCM.
Procedure:
-
Reaction Setup: Place this compound (1 equivalent) in a clean, dry round-bottom flask.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Addition of TFA: Slowly add neat (100%) TFA to the flask (approx. 10 mL per gram of substrate) with stirring.[10]
-
Reaction: Stir the mixture at 0°C for 5-10 minutes, then allow it to warm to room temperature and stir for an additional 10-20 minutes.
-
Monitoring, Work-up, Precipitation, Isolation, and Drying: Follow steps 5-9 from Protocol 1.
Experimental Workflow and Troubleshooting
Caption: General workflow for TFA-mediated Boc deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Reference(s) |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time; degraded TFA reagent. | Use fresh TFA. Increase reaction time to 45-60 minutes or perform a second TFA treatment. Consider using neat TFA. | [2] |
| Side Product Formation | Alkylation of sensitive residues by the tert-butyl cation. | While the di-Z group protects the Arg side chain, add a scavenger (e.g., anisole, thioanisole) if other sensitive residues (like Trp, Met) are present in the molecule. | [2][11] |
| Poor Precipitation | Product is soluble in ether; insufficient ether volume. | Ensure the crude residue is concentrated and free of DCM. Use a larger volume of cold ether and stir/sonicate to break up oils and form a fine precipitate. | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. rsc.org [rsc.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for the Use of HBTU/HOBt with Boc-Arg(di-Z)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Boc-Arg(di-Z)-OH into peptide sequences using the HBTU/HOBt coupling methodology in solid-phase peptide synthesis (SPPS). Detailed protocols, potential side reactions, and comparative data are presented to assist in the successful synthesis of arginine-containing peptides.
Introduction
The guanidino group of arginine is strongly basic and requires robust protection during peptide synthesis to prevent unwanted side reactions. The di-benzyloxycarbonyl (di-Z) protection strategy for the arginine side chain, in conjunction with the Nα-Boc protecting group, is a well-established method in Boc-chemistry SPPS. The choice of coupling reagent is critical for achieving high yields and purity. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with HOBt (1-Hydroxybenzotriazole) is a widely used and highly efficient activating agent for peptide bond formation. This system promotes rapid acylation and minimizes racemization.[1][2]
Data Presentation
The selection of a coupling reagent can significantly impact the efficiency of peptide synthesis, especially when dealing with sterically hindered amino acids like this compound. While direct comparative studies for this specific derivative are limited, the following table summarizes the expected performance of HBTU/HOBt in comparison to other common coupling reagents based on data for similar sterically hindered amino acids.[3]
| Coupling Reagent | Typical Yield (%) | Racemization Risk | Key Advantages & Disadvantages |
| HBTU/HOBt/DIPEA | 90 - 98 | Low | Advantages: A reliable and widely used reagent with a good balance of reactivity and cost.[4] Disadvantages: Can cause guanidinylation of the N-terminal amino group if used in excess.[5][6] |
| HATU/DIPEA | 95 - 99 | Very Low | Advantages: Highly efficient for hindered couplings with rapid reaction times.[3][4] Disadvantages: Higher cost compared to HBTU. |
| DIC/HOBt | 85 - 93 | Low to Moderate | Advantages: Cost-effective, with water-soluble byproducts that are easily removed.[4] Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase synthesis. |
| PyBOP/DIPEA | 88 - 95 | Low to Moderate | Advantages: Effective phosphonium (B103445) salt-based reagent. Disadvantages: May be less suitable for highly hindered systems compared to aminium salts.[3] |
Note: The data presented are estimations based on available literature for similar sterically hindered amino acids and should be used as a guideline. Optimization of coupling times and reagent equivalents is recommended for specific applications.
Experimental Protocols
The following protocols are intended for manual or automated solid-phase peptide synthesis (SPPS) using a Boc/Bzl protection strategy.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the general steps for one cycle of amino acid addition in Boc-SPPS.
-
Resin Swelling: Swell the resin (e.g., MBHA or PAM resin) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.[7]
-
Boc Deprotection:
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling: Proceed to Protocol 2 for the coupling of this compound.
-
Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[7]
Protocol 2: HBTU/HOBt Coupling of this compound
This protocol details the activation and coupling of the sterically hindered this compound.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[7]
-
Activation: Add DIEA (6 eq.) to the activation mixture and vortex for at least 2 minutes.[7]
-
Coupling to Resin: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours. An extended coupling time is recommended due to the steric hindrance of the protected guanidinium (B1211019) group.[7][9]
-
Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test.[9] If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the side-chain protecting groups.
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and should be handled with appropriate safety precautions in a dedicated apparatus.
-
Drying: Dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of HF:anisole (9:1, v/v). Anisole acts as a scavenger to trap reactive carbocations.[7]
-
Cleavage Reaction:
-
Cool the cleavage vessel containing the resin and a stir bar to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours. This will cleave the peptide from the resin and remove the Boc and Z protecting groups.[7]
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide with cold diethyl ether.
-
Washing and Drying: Wash the peptide with cold ether several times and dry under vacuum.[7]
Mandatory Visualization
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Caption: HBTU/HOBt activation and coupling mechanism.
Potential Side Reactions and Mitigation
-
Guanidinylation: Excess HBTU can react with the deprotected N-terminal amine of the growing peptide chain, forming a guanidinium group and terminating the chain.[5] To mitigate this, use a slight excess of the protected amino acid relative to the coupling reagent and avoid pre-activating the amino acid for extended periods before adding it to the resin.
-
Racemization: While HBTU/HOBt is effective at suppressing racemization, it can still occur, particularly with sensitive amino acids or under harsh conditions.[1] Using the recommended equivalents of HOBt and ensuring appropriate reaction times and temperatures can minimize this risk. The use of a weaker base like N-methylmorpholine (NMM) instead of DIEA has also been reported to reduce racemization in some cases.
-
Incomplete Deprotection: Incomplete removal of the Boc group can lead to truncated peptide sequences.[10] Ensure the use of fresh TFA solution and consider extending the deprotection time or performing a double deprotection if necessary.
-
Side Reactions during Cleavage: The strong acid used for cleavage can cause side reactions with sensitive residues like tryptophan or methionine. The use of scavengers in the cleavage cocktail is crucial to trap reactive species generated during deprotection.[10]
References
- 1. peptide.com [peptide.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Orthogonal Protection Strategies with Boc-Arg(di-Z)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of arginine-containing peptides is a cornerstone of drug discovery and development, with applications ranging from antimicrobial peptides to cell-penetrating agents and GnRH antagonists.[1] The strongly basic and nucleophilic nature of the arginine guanidinium (B1211019) side chain, however, necessitates robust protection strategies to prevent side reactions and ensure high-purity synthesis.[2] This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Boc-Arg(di-Z)-OH), a key building block in orthogonal peptide synthesis.
The orthogonal protection scheme offered by this compound is a significant advantage in solid-phase peptide synthesis (SPPS). The acid-labile Boc group on the α-amine allows for iterative chain elongation, while the di-Z (benzyloxycarbonyl) groups on the guanidinium side chain are stable to the acidic conditions used for Boc removal. These more robust Z groups require specific, orthogonal deprotection methods, such as strong acids or catalytic hydrogenolysis, providing chemists with precise control over the synthesis of complex peptides.[1][3] This dual-protection strategy is particularly effective in minimizing common side reactions associated with arginine incorporation, such as δ-lactam formation.[2]
Chemical Properties and Advantages
This compound offers a distinct set of properties that make it a valuable reagent in peptide synthesis:
-
Orthogonality: The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the di-Z groups are stable under these conditions, allowing for selective deprotection.[3][]
-
Suppression of Side Reactions: The full protection of the guanidinium group by two Z groups significantly reduces its nucleophilicity, thereby minimizing the risk of δ-lactam formation during the coupling reaction. This leads to cleaner synthesis profiles and higher yields of the target peptide.[2][5]
-
Stability: The di-Z protected arginine is stable during standard coupling and Boc-deprotection cycles in SPPS.
Below is a comparison of common arginine side-chain protecting groups used in Boc-SPPS:
| Parameter | This compound | Boc-Arg(Tos)-OH | Boc-Arg(NO2)-OH |
| Side-Chain Protection | Di-benzyloxycarbonyl (di-Z) | Tosyl (Tos) | Nitro (NO2) |
| Deprotection Condition | Strong Acid (HF) or Catalytic Hydrogenolysis | Strong Acid (HF) | Strong Acid (HF) or Reduction |
| Propensity for δ-Lactam Formation | Low (inferred due to full guanidinium protection) | Moderate | Low |
| Potential Side Reactions during Cleavage | Minimal | Alkylation of Trp by released Tos group | Formation of ornithine residues |
| Orthogonality to Boc | High | High | High |
Experimental Protocols
Incorporation of this compound in Boc-SPPS
This protocol describes a single coupling cycle for the incorporation of this compound into a peptide chain on a solid support (e.g., Merrifield or PAM resin) using manual SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[6]
-
Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice) to neutralize the protonated N-terminus.
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in DMF.[3] Add DIEA (2 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 2-6 hours at room temperature. Due to the steric bulk of the di-Z groups, a longer coupling time or double coupling may be necessary.[3]
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating an incomplete reaction), continue coupling or perform a recoupling step.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be incorporated into the peptide sequence.
Quantitative Data on Coupling Reagents:
The choice of coupling reagent can significantly impact the efficiency of incorporating sterically hindered amino acids like this compound.
| Coupling Reagent | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIEA | 95 - 99 | Very Low | Highly efficient for hindered couplings; rapid reaction times.[7] |
| HBTU/DIEA | 90 - 98 | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[7] |
| DIC/HOBt | 85 - 95 | Low | Cost-effective, but may be less efficient for sterically demanding couplings. |
Final Cleavage and Deprotection of Arg(di-Z)₂ Groups
The removal of the di-Z groups requires specific and robust deprotection conditions. Two primary methods are employed: strong acid cleavage with anhydrous hydrogen fluoride (B91410) (HF) or catalytic hydrogenolysis.
Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethylsulfide)
-
Cold diethyl ether
-
Glacial acetic acid
-
HF cleavage apparatus
Protocol:
-
Preparation: Place the dried peptide-resin (up to 1g) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.[8]
-
Scavenger Addition: Add the appropriate scavenger mixture. A common mixture is HF/anisole (9:1 v/v). For peptides containing sensitive residues like Cys or Trp, a more complex scavenger cocktail is required (e.g., anisole, p-cresol, dimethylsulfide).[9]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. The presence of Arg(di-Z) may require longer reaction times compared to more acid-labile groups.[3][10]
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas under vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers and cleavage byproducts. The peptide will precipitate.
-
Peptide Extraction and Isolation: Extract the peptide from the resin with a suitable solvent, such as dilute acetic acid. Lyophilize the aqueous solution to obtain the crude peptide.
This method is an alternative to HF cleavage and is particularly useful when the peptide contains other functional groups that are sensitive to strong acids. This procedure is typically performed after the peptide has been cleaved from the resin.
Materials:
-
Cleaved and dried peptide containing Arg(di-Z)₂
-
10% Palladium on Carbon (Pd/C) catalyst
-
Glacial acetic acid or a mixture of methanol (B129727) and acetic acid
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Protocol:
-
Dissolution: Dissolve the peptide in glacial acetic acid (or a methanol/acetic acid mixture) in a round-bottom flask.[11]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst can range from 10-50% by weight of the peptide.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon) or perform the reaction in a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by HPLC or mass spectrometry.[11]
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[11]
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude deprotected peptide can then be purified by reverse-phase HPLC.
Visualizing the Workflow and Logic
Boc-SPPS Cycle with this compound
Caption: A typical cycle in Boc solid-phase peptide synthesis incorporating this compound.
Orthogonal Deprotection Strategy
Caption: Logic of the orthogonal deprotection strategy using Boc and di-Z protecting groups.
Troubleshooting and Side Reactions
The primary side reaction of concern during the incorporation of arginine is the formation of a δ-lactam, which leads to chain termination. The use of this compound, with its fully protected guanidinium group, is expected to significantly minimize this side reaction compared to mono-protected arginine derivatives.[2]
| Problem | Possible Cause | Recommendation |
| Low Coupling Efficiency | Steric hindrance from the di-Z groups. | - Increase coupling time to 4-6 hours.- Perform a double coupling.- Use a more potent coupling reagent like HATU.[7] |
| Incomplete Final Deprotection | Insufficient reaction time or catalyst activity. | - For HF cleavage, extend the reaction time to 2 hours.- For hydrogenolysis, ensure the catalyst is fresh and the system is properly purged with H₂. |
Conclusion
This compound is a valuable reagent for the synthesis of arginine-containing peptides, offering a robust orthogonal protection strategy that minimizes side reactions. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in the successful and efficient synthesis of complex peptides for a wide range of applications in drug discovery and development. While direct quantitative comparisons are limited in the literature, the chemical principles and experimental evidence strongly support the use of di-Z protection for achieving higher purity and yield, particularly in challenging syntheses.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Boc-Arg(di-Z)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solution-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like arginine is a critical determinant of synthesis efficiency, peptide purity, and overall yield. The guanidino group of arginine is strongly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide bond formation.[1][2] Nα-Boc-Nω,Nω'-dibenzyloxycarbonyl-L-arginine (Boc-Arg(di-Z)-OH) is a derivative where the side chain is protected by two benzyloxycarbonyl (Z) groups. This dual protection provides comprehensive shielding of the guanidino functionality, minimizing its nucleophilicity and reducing the risk of side reactions such as δ-lactam formation, which can be a concern with other protecting groups, especially during prolonged activation times.[1]
The Z group is a classical protecting group removable by catalytic hydrogenolysis or strong acids like hydrogen fluoride (B91410) (HF).[1][2] This provides a key strategic advantage: orthogonality. The Nα-Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), leaving the Z-protected side chain intact.[3] This allows for selective deprotection and chain elongation, making this compound a valuable reagent for the synthesis of complex peptides or protected peptide fragments intended for subsequent ligation.[1]
Data Presentation: Comparison of Arginine Side-Chain Protecting Groups
Direct quantitative data comparing the coupling efficiency and yields of this compound in solution-phase synthesis is not extensively documented in readily available literature.[1] However, a qualitative comparison with other common protecting groups used in Boc-chemistry highlights its strategic utility.
| Parameter | This compound | Boc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Two Z (benzyloxycarbonyl) groups | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) |
| Deprotection Condition | Catalytic Hydrogenolysis or strong acid (HF)[1] | Moderate to strong acid (e.g., TFA)[1] | Strong acid (HF)[4] |
| Orthogonality to Nα-Boc | Yes, via hydrogenolysis[1] | Limited, both are acid-labile | Yes, Tosyl is stable to TFA used for Boc removal[5] |
| Propensity for δ-lactam formation | Generally lower due to full guanidino protection[1] | Can be susceptible, especially with prolonged activation[1] | Can be sequence-dependent |
| Key Considerations | Excellent for tryptophan-containing peptides (avoids alkylation by Pbf byproducts); useful for fragment synthesis.[1] | Widely used, but the bulky Pbf group can sometimes hinder coupling.[6] | A traditional, robust group requiring harsh final cleavage conditions.[4] |
Experimental Protocols
The following are generalized protocols for the use of this compound in solution-phase peptide synthesis. Optimization based on the specific peptide sequence and solubility is crucial.
Protocol 1: Dipeptide Formation via DCC/HOBt Coupling
This protocol describes the coupling of this compound to an amino acid methyl ester (e.g., H-Gly-OMe). Dicyclohexylcarbodiimide (DCC) is an effective coupling reagent for solution-phase synthesis as its byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be removed by filtration.[7][8]
Materials:
-
This compound (1.0 eq)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIEA or NMM (1.0 eq) and stir the solution at room temperature for 15-20 minutes to liberate the free amine.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution and stir for 15 minutes at 0 °C. A white precipitate of DCU may begin to form.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the free amine solution prepared in step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.
-
Protocol 2: N-terminal Boc Group Deprotection
This protocol describes the removal of the temporary Nα-Boc protecting group to allow for further chain elongation.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Once complete, concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Triturate the resulting oil or solid with cold diethyl ether to precipitate the peptide-TFA salt.
-
Centrifuge or filter to collect the solid product and wash with additional cold diethyl ether.
-
Dry the product under vacuum. The resulting peptide is ready for the next coupling step after neutralization.[3]
Protocol 3: Side-Chain (di-Z) and Final Deprotection via Catalytic Hydrogenolysis
This protocol is for the final deprotection of the arginine side chain after the peptide sequence is complete and the N-terminal Boc group has been removed. This method is clean but incompatible with sulfur-containing amino acids (Cys, Met) or Tryptophan, which can be poisoned by the catalyst or reduced, respectively.
Materials:
-
Fully assembled peptide with Arg(di-Z) side chains
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Methanol (MeOH) or a mixture of MeOH/Acetic Acid
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the protected peptide in a suitable solvent like methanol. A small amount of acetic acid can be added to improve solubility and reaction rate.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The amount should be 5-10% of the weight of the peptide.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the suspension vigorously under a positive pressure of hydrogen (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by HPLC or TLC until all starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide. Further purification by HPLC may be required.
Visualizations
Caption: General workflow of a single coupling cycle in solution-phase peptide synthesis.
Caption: Orthogonal relationship between acid-labile Boc and hydrogenolysis-labile Z groups.
Caption: Decision workflow for selecting an appropriate Arg protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Boc-Arg(di-Z)-OH Coupling and Prevention of δ-Lactam Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing δ-lactam formation during the coupling of Boc-Arg(di-Z)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation and why is it a concern when using this compound?
A1: δ-Lactam formation is an intramolecular side reaction that can occur during the coupling of protected arginine derivatives. The activated carboxyl group of this compound is attacked by the nucleophilic δ-nitrogen of the guanidino side chain, leading to the formation of a stable six-membered ring (a δ-lactam). This side product is incapable of coupling to the growing peptide chain, resulting in truncated sequences and reduced overall yield of the desired peptide.
Q2: How does the di-Z protection on this compound influence δ-lactam formation?
A2: The two benzyloxycarbonyl (Z) groups on the guanidino side chain of this compound provide robust protection. This comprehensive protection reduces the nucleophilicity of the side chain, which in turn generally lowers the propensity for δ-lactam formation compared to other protecting groups like Pbf or Tos, especially during prolonged activation times.[1] However, the risk is not entirely eliminated and careful optimization of coupling conditions is still crucial.
Q3: Which coupling conditions are known to promote δ-lactam formation?
A3: Certain coupling conditions can increase the likelihood of δ-lactam formation. These include:
-
Prolonged pre-activation times: Allowing the activated this compound to sit for an extended period before addition to the resin increases the opportunity for the intramolecular cyclization to occur.
-
Highly reactive coupling reagents: While efficient, some highly reactive reagents can accelerate the rate of δ-lactam formation.
-
Use of the mixed anhydride (B1165640) coupling procedure: This method has been observed to induce more δ-lactam formation compared to other coupling strategies.[2]
-
Elevated temperatures: Higher reaction temperatures can increase the rate of this side reaction.
Q4: Can δ-lactam formation be completely avoided?
A4: While it may not be possible to completely abolish δ-lactam formation in all cases, it can be significantly minimized to negligible levels through careful selection of coupling reagents, optimization of reaction conditions, and the use of appropriate protocols.[2] The side reaction is considered almost inevitable to some degree, but its impact can be effectively managed.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter related to δ-lactam formation.
| Symptom | Possible Cause | Recommended Solution(s) |
| Low yield of the target peptide and presence of a truncated sequence (des-Arginine). | High levels of δ-lactam formation during the coupling of this compound. | 1. Optimize Coupling Protocol: Switch to an in situ activation protocol where the coupling reagents are added to the resin immediately followed by the protected amino acid solution. This minimizes the time the activated amino acid spends in solution. 2. Change Coupling Reagent: If using a carbodiimide (B86325) like DIC alone, add an auxiliary nucleophile such as HOBt or OxymaPure. Consider switching to a uronium/aminium or phosphonium (B103445) salt-based reagent like HBTU or PyBOP, which are known for their efficiency and can help suppress side reactions. 3. Reduce Coupling Time: While the bulky di-Z groups may necessitate longer coupling times for complete reaction, excessively long coupling can favor δ-lactam formation. Monitor the reaction progress (e.g., with a Kaiser test) and stop the reaction once coupling is complete. A double coupling with a shorter duration for each may be more effective than a single, prolonged coupling. |
| Identification of a side product with the mass of cyclized this compound in analytical data (HPLC/MS). | Confirmation of δ-lactam formation. | 1. Review Activation Step: Shorten the pre-activation time of this compound before it is introduced to the resin-bound peptide. 2. Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., room temperature instead of elevated temperatures) to slow down the rate of the intramolecular cyclization. 3. Solvent Considerations: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. |
| Incomplete coupling even with extended reaction times. | Steric hindrance from the di-Z protecting groups is impeding the desired intermolecular reaction, potentially allowing more time for the intramolecular δ-lactam formation. | 1. Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-4 equivalents). 2. Employ a More Potent Coupling Reagent: Switch to a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered amino acids. 3. Perform a Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated this compound. |
Data Presentation
Direct quantitative comparisons of δ-lactam formation for this compound with various coupling reagents are not extensively documented in peer-reviewed literature. However, based on qualitative descriptions and data from related protected arginine derivatives, the following table provides a comparative overview of the propensity for this side reaction with different coupling strategies.
| Coupling Method | Propensity for δ-Lactam Formation | Coupling Efficiency for Hindered Amino Acids | Key Considerations |
| Carbodiimides (e.g., DIC) + Additives (e.g., HOBt, OxymaPure) | Low to Moderate | Good | Addition of HOBt or OxymaPure is crucial to suppress racemization and can help compete against lactam formation. |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | Low | High to Very High | Generally very efficient and fast. HATU is more reactive than HBTU and can be beneficial for sterically hindered couplings, but optimization is needed to avoid side reactions. |
| Phosphonium Salts (e.g., PyBOP) | Low | High | Effective for hindered couplings and known for reducing racemization. |
| Mixed Anhydrides | High | Variable | Generally not recommended for protected arginine derivatives due to a higher tendency to form δ-lactam.[2] |
Experimental Protocols
The following are detailed methodologies for coupling this compound while minimizing δ-lactam formation.
Protocol 1: Coupling using HBTU/HOBt
This protocol utilizes an efficient uronium salt-based activation.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in an appropriate solvent like DMF for 30-60 minutes.
-
Amino Acid and Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6 equivalents) to the amino acid/reagent mixture and vortex for 1-2 minutes. Immediately add this activated solution to the swelled resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is often necessary due to the steric bulk of the di-Z groups.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.
Protocol 2: Coupling using DIC/HOBt
This protocol employs a carbodiimide activator with an additive to suppress side reactions.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the this compound/HOBt solution to the resin. Then, add DIC (3 equivalents) to the resin slurry. This in situ activation minimizes the time the activated ester exists in solution before reacting with the resin-bound amine.
-
Reaction: Agitate the mixture at room temperature. Reaction times may vary from 2 to 6 hours.
-
Monitoring: Periodically check the reaction progress with the Kaiser test.
-
Washing: Upon completion, wash the resin extensively with DMF and DCM to remove any soluble byproducts and excess reagents.
Visualizations
Signaling Pathways and Experimental Workflows
References
troubleshooting incomplete coupling of Boc-Arg(di-Z)-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during peptide synthesis.
Troubleshooting Guide: Incomplete Coupling of Boc-Arg(di-Z)-OH
Issue: A positive Kaiser test (blue or purple beads) after a coupling step with this compound indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.
Cause: The bulky di-benzyloxycarbonyl (di-Z) protecting groups on the arginine side chain, in addition to the Nα-Boc group, create significant steric hindrance. This can make it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain on the solid support, leading to lower coupling efficiency.
Solutions:
A systematic approach can help resolve incomplete coupling. Below is a step-by-step guide to troubleshoot this issue.
Step 1: On-Resin Re-coupling
If the initial coupling is found to be incomplete, the most straightforward first step is to perform a second coupling.
-
Protocol: After the first coupling, wash the resin thoroughly with DMF to remove any byproducts. Then, repeat the coupling procedure with a fresh solution of this compound and your chosen coupling reagents. Allow the reaction to proceed for the same duration as the initial coupling.[1] A subsequent Kaiser test should be performed to confirm completion.
Step 2: Optimization of Coupling Reagents and Conditions
If a second coupling is still insufficient, optimizing the reaction conditions and reagents is necessary.
-
Reagent Selection: Standard coupling reagents may not be effective for sterically hindered amino acids. It is advisable to switch to a more potent activating agent. Onium salt-based reagents are generally preferred for such challenging couplings.[2]
-
Increase Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 2-4 equivalents relative to the free amine on the resin) can help drive the reaction to completion.[1]
-
Extend Reaction Time: Doubling the coupling time can provide the necessary window for the sterically hindered components to react.[1]
-
Elevate Temperature: Increasing the reaction temperature to 30-50°C can enhance the reaction kinetics.[1][2] However, this should be approached with caution as elevated temperatures can increase the risk of side reactions, such as racemization.[1][2]
Step 3: Solvent Considerations
The choice of solvent can impact resin swelling and peptide chain solvation, which in turn affects coupling efficiency.
-
High-Purity Solvents: Always use high-purity, anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1]
-
Addressing Aggregation: In cases where peptide aggregation is suspected, which can block reactive sites, consider using a solvent mixture (e.g., DMF/DMSO) or adding a chaotropic salt like LiCl (0.5 M).[1]
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound particularly challenging?
A1: this compound is a sterically hindered amino acid. The Nα-tert-butyloxycarbonyl (Boc) group and the two benzyloxycarbonyl (Z) groups on the side-chain guanidino group create a bulky structure. This steric hindrance can physically impede the efficient reaction between the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain on the solid support.[1]
Q2: How can I confirm that the coupling of this compound is incomplete?
A2: Qualitative colorimetric tests are commonly used to detect free primary amines on the resin, which indicate incomplete coupling. The Kaiser (ninhydrin) test is a widely used method; a blue or purple color indicates a positive result (incomplete coupling).[1][2] The TNBS (2,4,6-trinitrobenzenesulfonic acid) test is another alternative.[1]
Q3: What are the potential side reactions when coupling this compound?
A3: Besides incomplete coupling, several side reactions can occur. Racemization, the loss of stereochemical integrity at the α-carbon, can be promoted by certain coupling reagents and conditions, especially at elevated temperatures.[3] Another potential side reaction with arginine derivatives is δ-lactam formation, an intramolecular cyclization that leads to chain termination.[2][4] During the final cleavage from the resin, the guanidinium (B1211019) group can be partially cleaved, leading to the formation of ornithine residues.[4]
Q4: Are there alternative protecting groups for Arginine in Boc-SPPS?
A4: Yes, while the di-Z protection is one option, other protecting groups are commonly used for the arginine side chain in Boc-SPPS. The tosyl (Tos) group is a traditional, robust protecting group requiring strong acid for removal.[5] More modern, acid-labile protecting groups include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[2][6] The choice of protecting group can influence the solubility and coupling efficiency of the arginine derivative.[5]
Data Summary
The selection of a suitable coupling reagent is critical for overcoming the steric hindrance of this compound. The table below summarizes commonly used coupling reagents and their general performance with hindered amino acids.
| Coupling Reagent | Class | Typical Coupling Yield (%) with Hindered Amino Acids | Key Considerations |
| HATU | Aminium/Uronium Salt | 95 - 99 | Highly efficient for hindered couplings with rapid reaction times; generally more reactive than HBTU.[2][7] |
| HBTU | Aminium/Uronium Salt | 90 - 98 | A reliable and widely used reagent, though slightly less reactive than HATU.[2][7] Can cause guanidinylation of the N-terminus if used in excess.[2] |
| COMU | Aminium/Uronium Salt | > 95 | High coupling efficiency, reduced racemization, and good solubility.[8] |
| PyBOP | Phosphonium Salt | 88 - 95 | Effective, but may be less suitable for highly hindered systems compared to aminium salts.[7] |
| DIC/OxymaPure | Carbodiimide/Additive | 92 - 97 | OxymaPure enhances coupling efficiency and suppresses racemization; considered a safer alternative to HOBt.[7] |
| DCC/HOBt | Carbodiimide/Additive | 85 - 93 | A classic method; the formation of insoluble dicyclohexylurea (DCU) byproduct can be problematic in solution-phase synthesis.[7] |
Note: The data presented are estimations based on available literature for similar sterically hindered amino acids and should be used as a guideline. Optimization of reaction conditions is recommended for specific applications.[7]
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
This protocol is used to qualitatively assess the completion of a coupling reaction.[2]
-
Sample Preparation: Transfer a small sample of resin beads (5-10 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Interpretation of Results:
-
Positive (Incomplete Coupling): Blue/Purple color on the beads and in the solution.
-
Negative (Complete Coupling): Yellow/Colorless beads and solution.
-
Protocol 2: HATU/DIPEA Coupling for Hindered Amino Acids
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids like this compound.[7]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), deprotect as per your standard protocol (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (2-4 eq.) and HATU (2-4 eq.) in DMF.
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIPEA) (4-8 eq.) to the amino acid solution and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and shake at room temperature for 1-4 hours.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
Technical Support Center: Boc-Arg(di-Z)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Arg(di-Z)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative of L-arginine used in solid-phase peptide synthesis (SPPS). The N-α amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain guanidino group is protected by two benzyloxycarbonyl (Z) groups. This dual protection of the side chain is crucial for preventing undesirable side reactions during peptide elongation. Its primary application is in the synthesis of complex peptides where minimizing side reactions associated with the highly basic guanidino group of arginine is critical.
Q2: Why use the di-Z protecting group strategy for the arginine side chain?
A2: The di-Z protecting group strategy offers comprehensive protection of the guanidino functionality. This robust protection minimizes the nucleophilicity of the side chain, thereby reducing the risk of common side reactions such as δ-lactam formation, especially during prolonged coupling times or when elevated temperatures are employed.[1]
Q3: How does this compound compare to other protected arginine derivatives like Boc-Arg(Tos)-OH or Boc-Arg(Pbf)-OH?
A3: this compound is generally considered to have a lower propensity for δ-lactam formation compared to derivatives with single protecting groups on the guanidino side chain, such as Boc-Arg(Tos)-OH or Boc-Arg(Pbf)-OH.[1] This is attributed to the more complete shielding of the guanidino group by the two Z protectors. However, the removal of the di-Z groups requires strong acidic conditions, typically anhydrous hydrogen fluoride (B91410) (HF), similar to the Tos group, while the Pbf group can be removed with milder TFA-based cocktails.
Q4: What are the most common side reactions associated with the use of this compound?
A4: The two most significant side reactions are:
-
δ-Lactam Formation: An intramolecular cyclization that occurs during the activation of the C-terminal carboxyl group of the arginine residue, leading to chain termination. While less frequent than with other protecting groups, it can still occur.[1][2]
-
Ornithine Formation: During the final cleavage step with strong acids like HF, partial cleavage of the guanidinium (B1211019) group from the arginine side chain can occur, resulting in the formation of an ornithine residue in the final peptide.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Truncated Peptides
Symptom: Incomplete coupling of this compound detected by a positive Kaiser test, leading to low yield of the target peptide and the presence of truncated sequences in the final product analysis.
Possible Cause: δ-Lactam formation during the coupling step. This side reaction forms a stable six-membered cyclic lactam, rendering the arginine residue incapable of further chain elongation.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low coupling efficiency.
Solutions:
-
Optimize Coupling Reagent:
-
For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents like DCC or DIC alone may be insufficient.
-
Recommendation: Utilize more potent uronium/aminium-based coupling reagents such as HBTU or HATU in the presence of an additive like HOBt. These reagents are known to enhance reaction rates and suppress racemization.
-
-
Minimize Pre-activation Time: Prolonged activation times can increase the likelihood of δ-lactam formation.
-
Recommendation: Reduce the pre-activation time of the this compound with the coupling reagent to 5-10 minutes before adding it to the resin.
-
-
Increase Equivalents and Concentration:
-
Recommendation: Use a higher excess of this compound and coupling reagents (e.g., 2-4 equivalents relative to the resin loading). Increasing the concentration of the reactants can also favor the intermolecular coupling over the intramolecular cyclization.
-
-
Perform a Double Coupling:
-
Recommendation: If a single coupling is incomplete, performing a second coupling with a fresh solution of activated this compound can help drive the reaction to completion.
-
-
Analytical Confirmation:
-
Recommendation: After the coupling step, a small sample of the resin can be cleaved and analyzed by LC-MS to confirm the presence of the desired product and identify any truncated sequences or lactam-containing byproducts.
-
Issue 2: Unexpected Mass in Final Peptide (Mass -114 Da)
Symptom: Mass spectrometry of the purified peptide reveals a significant population of a species with a mass 114 Da lower than the target peptide.
Possible Cause: Formation of an ornithine residue from arginine during the final cleavage step. The guanidinium group (CH₄N₂) has a mass of 44 Da, but the conversion of the arginine side chain to ornithine involves the loss of the guanidinium group and the addition of a hydrogen atom to the delta-carbon, resulting in a net loss of 43 Da from the arginine residue. However, the entire guanidinium group is not lost; rather, a portion is cleaved, leading to the formation of ornithine. The mass difference between an arginine and an ornithine residue is 44.05 Da. The observation of a mass difference of -114 Da is not directly indicative of ornithine formation and may suggest another side reaction or a misinterpretation of the mass spectrum. A loss of 43 Da is the characteristic mass shift for ornithine formation. Let's assume the user meant a mass difference consistent with ornithine formation.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for ornithine formation.
Solutions:
-
Optimize the Cleavage Cocktail: The composition of the cleavage cocktail is critical in preventing side reactions.
-
Recommendation: Employ a "low-high" HF cleavage procedure. The "low" HF step, performed with a lower concentration of HF and a high concentration of scavengers, removes most of the side-chain protecting groups under milder conditions that are less prone to causing ornithine formation. The subsequent "high" HF step is then used to cleave the peptide from the resin and remove the more resistant protecting groups like the di-Z groups on arginine.
-
Scavengers: Use a scavenger cocktail containing anisole (B1667542) and p-cresol (B1678582) to trap reactive carbocations generated during cleavage. For peptides containing tryptophan, the addition of a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) is recommended.
-
-
Adjust Cleavage Conditions:
-
Recommendation: Perform the HF cleavage at a lower temperature (e.g., 0°C) to minimize the energy available for side reactions. Also, ensure the cleavage time is not excessively long.
-
-
Analytical Confirmation:
-
Recommendation: Use tandem mass spectrometry (MS/MS) to sequence the impurity and confirm the presence of an ornithine residue at the expected position.
-
Data Presentation
Table 1: Qualitative Comparison of Arginine Protecting Groups and Propensity for Side Reactions
| Arginine Derivative | Protecting Group | Propensity for δ-Lactam Formation | Cleavage Conditions |
| This compound | Di-benzyloxycarbonyl | Low[1] | Strong Acid (HF) |
| Boc-Arg(Tos)-OH | Tosyl | Moderate | Strong Acid (HF) |
| Boc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High | Mild Acid (TFA) |
Experimental Protocols
Protocol 1: Coupling of this compound using HBTU/HOBt
-
Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using the Kaiser test.
-
Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, consider a second coupling.
Protocol 2: "Low-High" HF Cleavage
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
"Low" HF Step:
-
Place the dried resin in a suitable HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 1 mL p-cresol, 1 mL 1,2-ethanedithiol per gram of resin).
-
Cool the vessel to 0°C.
-
Condense a low concentration of anhydrous HF (e.g., 25% HF in dimethyl sulfide) into the vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and DMS under a stream of nitrogen.
-
-
"High" HF Step:
-
Cool the vessel back to 0°C.
-
Condense neat anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the cleaved peptide and resin with cold diethyl ether to precipitate the peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide several more times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 3: HPLC Analysis of Crude Peptide
-
Instrumentation: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector set at 214 nm and 280 nm.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of 5% to 95% Solvent B over 30 minutes.
-
Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A.
-
Injection and Analysis: Inject the sample and monitor the chromatogram for the main product peak and any impurity peaks corresponding to truncated peptides, ornithine-containing peptides, or lactam-related byproducts.
Visualization of Key Processes
Figure 3. Reaction pathways during the coupling of this compound.
References
Technical Support Center: Optimizing Boc-Arg(di-Z)-OH Coupling Efficiency
Welcome to the technical support center for optimizing the coupling efficiency of Boc-Arg(di-Z)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, providing potential causes and step-by-step solutions.
Issue 1: Low Coupling Yield or Incomplete Reaction
-
Symptom: Analysis of the crude peptide by HPLC or mass spectrometry shows a significant amount of unreacted N-terminal amine or a deletion sequence corresponding to the absence of the arginine residue. A positive Kaiser test after coupling also indicates free primary amines.[1]
-
Potential Causes:
-
Steric Hindrance: The bulky di-Z protecting groups on the arginine side chain, combined with the Boc group on the alpha-amine, can sterically hinder the coupling reaction.[2]
-
Insufficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound.
-
Peptide Aggregation: The growing peptide chain on the solid support may aggregate, blocking reactive sites.[2]
-
δ-Lactam Formation: Intramolecular cyclization of the activated arginine can form a stable δ-lactam, which is unable to couple to the peptide chain.[2][3]
-
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: Switch to a more powerful activating agent. Onium salt-based reagents like HBTU, HATU, or PyBOP are generally more effective for hindered amino acids than carbodiimides like DCC or DIC alone.[4][5] The addition of HOBt or HOAt can further enhance reaction rates and suppress racemization.[5]
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin substitution).[1]
-
Extend Reaction Time and/or Increase Temperature: Prolonging the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve yields.[6] Cautiously elevating the temperature may also enhance efficiency, but this can increase the risk of racemization.[2]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1]
-
Minimize Pre-activation Time: To reduce the risk of δ-lactam formation, use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid, rather than pre-activating the amino acid in solution.[2]
-
Solvent Selection: While DMF is a common solvent, NMP can be a better choice for sequences prone to aggregation due to its superior solvating properties.[7]
-
Issue 2: Presence of Side-Products
-
Symptom: HPLC and mass spectrometry analysis reveal unexpected peaks in the crude product.
-
Potential Causes and Solutions:
-
Racemization: The chiral integrity of the arginine residue may be compromised during activation, leading to the formation of diastereomers.
-
Solution: The use of additives like HOBt or HOAt is crucial for minimizing racemization.[4] Using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA can also be beneficial, especially in fragment coupling.[4] Performing the coupling at a lower temperature (e.g., 0°C) can also reduce the rate of racemization.[4]
-
-
Ornithine Formation: Partial cleavage of the guanidinium (B1211019) group during final deprotection with strong acids can lead to the formation of ornithine residues.[3][8]
-
Guanidinylation: The activated guanidinium group of an arginine residue can be transferred to other nucleophilic side chains, particularly the indole (B1671886) ring of tryptophan.[3]
-
Solution: Minimize the time the activated arginine species is present in the reaction mixture. Using a less reactive coupling reagent or shorter coupling times may be necessary if this side reaction is observed.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to coupling difficulties?
A1: The primary challenge arises from steric hindrance caused by the bulky Boc group on the α-amine and the two benzyloxycarbonyl (Z) groups protecting the side-chain guanidinium group.[2] This steric bulk can make it difficult for the activated amino acid to approach the N-terminus of the growing peptide chain.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, onium salt-based reagents are generally preferred over carbodiimides alone.[5] Highly effective options include:
-
Aminium/Uronium Salts: HATU, HBTU, and TBTU.[4][5] HATU is often considered one of the most powerful reagents for difficult couplings.[5]
-
Phosphonium Salts: PyBOP and PyAOP.[9] The efficiency of carbodiimides like DCC and DIC can be significantly improved by the addition of HOBt or HOAt.[5]
Q3: What is δ-lactam formation and how can it be prevented?
A3: δ-Lactam formation is an intramolecular side reaction where the nucleophilic side-chain guanidinium group of an activated arginine residue attacks the activated carboxyl group, forming a stable six-membered ring.[2][3] This inactive species cannot couple to the peptide chain, leading to a truncated sequence. To minimize this, reduce the pre-activation time of the this compound by adding the coupling reagents directly to the resin-bound peptide and protected amino acid (in situ activation).[2] Using a lower excess of base can also help.[2] The di-Z protection is generally less prone to this side reaction compared to some other arginine protecting groups due to the comprehensive protection of the guanidino functionality.[10]
Q4: How can I monitor the completion of the coupling reaction?
A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the peptide-resin.[1] A negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling reaction is complete. If the test is positive (blue beads), it signifies incomplete coupling, and a second coupling may be necessary.[1]
Q5: What are the key differences between Z, Pbf, and Tosyl protecting groups for the arginine side chain in Boc-SPPS?
A5: The choice of side-chain protection influences the stability, deprotection conditions, and propensity for side reactions.
-
di-Z (Benzyloxycarbonyl): Provides robust protection and is generally less prone to δ-lactam formation.[10] It is typically removed by strong acids like HF or by hydrogenolysis.[10]
-
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl): More acid-labile than Z-groups and can be removed with moderate to strong acids like TFA.[10] It can be more susceptible to δ-lactam formation.[3]
-
Tos (Tosyl): A traditional and robust protecting group requiring harsh deprotection conditions, such as HF.[11]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the coupling of Boc-protected amino acids, including sterically hindered residues. Note that optimal conditions can be sequence-dependent and may require empirical optimization.
| Parameter | Recommended Range | Notes |
| This compound Equivalents | 3 - 5 eq | Relative to resin loading. |
| Coupling Reagent Equivalents | 2.9 - 5 eq | For onium salts and carbodiimides. |
| Additive (HOBt/HOAt) Equivalents | 3 - 5.5 eq | Used with carbodiimides or as an additive to onium salts. |
| Base (DIPEA/NMM) Equivalents | 6 - 8 eq | Relative to resin loading. |
| Coupling Time | 2 - 4 hours | Can be extended for difficult couplings. |
| Temperature | Room Temperature | Can be elevated cautiously if needed. |
| Crude Peptide Purity (Post-Cleavage) | 60 - 85% | Highly dependent on peptide length and complexity.[1] |
| Final Purity (Post-Purification) | >95 - 98% | Achieved via preparative RP-HPLC.[1] |
Experimental Protocols
Standard Coupling Protocol for this compound in SPPS
-
Resin Swelling: Swell the resin (e.g., MBHA or PAM resin) in dichloromethane (B109758) (DCM) for 1 hour, followed by washes with dimethylformamide (DMF).[1]
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM and isopropanol, followed by DMF.[1]
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF for 5 minutes, then wash with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid mixture and pre-activate for 5 minutes (alternatively, for in-situ activation, add the reagents directly to the resin).[1]
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling step (double coupling).[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[6]
Visualizations
Caption: A decision tree for troubleshooting low coupling efficiency.
Caption: A diagram illustrating the peptide coupling pathway and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
avoiding ornithine formation during cleavage of Arg(di-Z).
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and avoiding the formation of ornithine as a byproduct during the acid-mediated cleavage of peptides containing di-benzyloxycarbonyl-protected arginine, Arg(di-Z).
Frequently Asked Questions (FAQs)
Q1: What is Arg(di-Z) and why is it used in peptide synthesis?
Arg(di-Z), or N,N'-di-benzyloxycarbonyl-arginine, is an arginine derivative where two benzyloxycarbonyl (Z or Cbz) groups protect the side-chain guanidino group. This protection strategy is typically employed in Boc-based solid-phase peptide synthesis (SPPS). The Z groups are stable to the mildly acidic conditions used for Boc deprotection at each cycle but are designed to be removed during the final, strong acid cleavage step. The robust protection of the highly basic guanidino group prevents its interference with coupling reactions during peptide elongation.[1]
Q2: What is the primary cause of ornithine formation during the cleavage of Arg(di-Z)?
Ornithine formation is a side reaction that can occur during the final acid cleavage step (e.g., with Trifluoroacetic Acid - TFA or Hydrogen Fluoride - HF).[1] While less common with Z-protection compared to older strategies like the nitro (NO₂) group, it can still be observed under harsh cleavage conditions.[1] The strong acid can catalyze the removal of the entire protected guanidinium (B1211019) group from the arginine side chain, resulting in an ornithine residue in the final peptide.
Q3: How does the choice of cleavage cocktail impact ornithine formation?
The composition of the cleavage cocktail is critical. A standard cleavage cocktail consists of a strong acid (most commonly TFA) and a mixture of "scavengers." These scavengers are nucleophilic reagents designed to trap the reactive carbocations generated from the protecting groups (like the benzyl (B1604629) cations from the Z groups) and the resin linker as they are cleaved. Insufficient or inappropriate scavengers can lead to a harsher effective cleavage environment, potentially promoting the side reaction that leads to ornithine.
Q4: Can cleavage time and temperature affect the formation of this byproduct?
Yes, both time and temperature are key factors. Prolonged exposure to strong acid increases the likelihood of side reactions, including the degradation of the arginine side chain to ornithine.[2] Similarly, performing the cleavage at elevated temperatures can accelerate this and other unwanted modifications. It is generally recommended to perform cleavage at room temperature and for the minimum time required for complete deprotection. For arginine-rich peptides, a common rule of thumb is to allow for the standard cleavage time (e.g., 2 hours) plus an additional hour for each arginine residue present.[2]
Troubleshooting Guide: Ornithine Formation
If you are observing a mass corresponding to your desired peptide minus the mass of the guanidinium group (a loss of 43.04 Da), you are likely forming an ornithine byproduct. Here are the steps to troubleshoot this issue.
Issue: Detection of an ornithine-containing peptide impurity after cleavage.
| Possible Cause | Recommended Solution |
| Harsh Cleavage Conditions | Reduce the cleavage reaction time. Perform a time-course study (e.g., 1, 2, 4 hours) to find the optimal duration that removes the protecting groups without significant ornithine formation. Avoid elevated temperatures. |
| Inefficient Scavenging | Ensure a sufficient volume of a well-chosen scavenger cocktail is used. For peptides containing Arg(di-Z), a cocktail with a "soft" nucleophile is beneficial. Reagent K is a robust, general-purpose cocktail, while Reagent R is specifically formulated for arginine-containing peptides with sulfonyl protecting groups, and its principles are applicable here.[3] |
| Oxidative Damage | While less directly related to ornithine formation, an overall harsh cleavage environment can contribute. Ensure scavengers that can also act as antioxidants (like 1,2-ethanedithiol (B43112) - EDT) are present, especially if the peptide contains other sensitive residues like Met or Trp. |
Data Presentation: Comparison of Cleavage Cocktails
Direct quantitative comparisons of ornithine formation from Arg(di-Z) are not widely available in the literature. The following table provides a qualitative and semi-quantitative comparison of common cleavage cocktails based on their composition and intended use for minimizing side reactions with sensitive residues, including arginine.
| Cleavage Cocktail | Composition (v/v or w/v) | Intended Use & Performance Notes |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Good for: Peptides without highly sensitive residues. Performance: TIS is an excellent carbocation scavenger. The absence of thiol scavengers makes it "low-odor" but less protective against a broader range of side reactions. May not be optimal for complex Arg-containing peptides. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Good for: General purpose, especially for peptides with Cys, Met, Trp, and Arg. Performance: A robust and widely used cocktail. The combination of scavengers offers broad protection against various reactive species, which can indirectly reduce the harshness of the cleavage and suppress ornithine formation. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Good for: Peptides with sulfonyl-protected arginine (e.g., Arg(Pbf)). Performance: While designed for sulfonyl groups, the high concentration of thiol scavengers (thioanisole and EDT) is effective at protecting the arginine side chain. This is a strong candidate for minimizing ornithine formation.[3] |
Experimental Protocols
Protocol 1: Optimized TFA Cleavage to Minimize Ornithine Formation
This protocol is designed to provide robust scavenging to protect the arginine side chain.
-
Resin Preparation:
-
Wash the dried peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual DMF.
-
Dry the resin under a high vacuum for at least 1-2 hours.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare the cleavage cocktail fresh by combining the following reagents in the specified volumetric/weight ratios:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Use approximately 10 mL of the cocktail per gram of resin.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the flask containing the dried peptide-resin.
-
Stopper the flask and gently swirl to ensure the resin is fully suspended.
-
Allow the reaction to proceed at room temperature for 2-4 hours. For peptides with multiple arginine residues, a longer time within this range may be necessary. It is advisable to perform a small-scale trial to determine the optimal time.
-
-
Peptide Isolation:
-
Filter the resin from the TFA solution using a fritted funnel.
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizing the Reaction Pathways
Plausible Mechanism of Ornithine Formation
While a definitive mechanism for the acid-catalyzed loss of the di-Z protected guanidinium group is not extensively detailed in the literature, a plausible pathway involves the following steps:
-
Protonation: The Z-protected guanidinium group is protonated by the strong acid (TFA).
-
Nucleophilic Attack: A nucleophile present in the cleavage cocktail (such as water) attacks one of the electrophilic guanidinium carbons.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Group Departure: Subsequent bond rearrangements, facilitated by the acidic environment, lead to the cleavage of the C-N bond connecting the guanidinium group to the arginine side chain, releasing a protected urea (B33335) derivative.
-
Scavenger Action: Scavengers in the cocktail react with the benzyl cations released from the Z groups, preventing them from causing other side reactions.
The desired reaction is the removal of the Z groups, leaving the intact arginine side chain. The side reaction is the cleavage of the entire guanidinium moiety.
References
managing steric hindrance with Boc-Arg(di-Z)-OH
Welcome to the technical support center for Nα-Boc-Nδ,Nω-di-Z-L-arginine (Boc-Arg(di-Z)-OH). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers manage challenges associated with this sterically hindered amino acid derivative in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or giving low yields?
A1: Low coupling efficiency with this compound is almost always due to significant steric hindrance. The two bulky benzyloxycarbonyl (Z) groups on the side-chain guanidinium (B1211019) group physically obstruct the carboxyl group.[1] This blockage impedes both the formation of the activated ester by the coupling reagent and the subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain, leading to slow or incomplete reactions.[1][2][3]
To confirm incomplete coupling, a qualitative colorimetric method like the Kaiser test can be used. A positive result (blue/purple beads) indicates the presence of unreacted free primary amines on the resin.[1][4]
Q2: How can I improve the coupling efficiency for this hindered residue?
A2: Overcoming the steric hindrance requires a multi-faceted approach focused on optimizing reagents and reaction conditions.
-
Use a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may be insufficient. Uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended for their ability to rapidly generate highly reactive activated species.[1][5] Reagents like HATU, HCTU, and COMU are particularly effective for sterically hindered couplings.[5][6]
-
Increase Equivalents and Reaction Time: Using a higher excess of both the this compound and the coupling reagent (e.g., 3-4 equivalents relative to the resin's free amine sites) can drive the reaction forward.[1] Extending the coupling time to 2-4 hours or even performing a second, fresh coupling (double coupling) is also a common strategy.[1][4]
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can enhance the reaction kinetics. However, this must be done with caution, as elevated temperatures can increase the risk of racemization.[1][7]
-
Optimize the Solvent: Ensure the use of high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In cases where peptide aggregation is suspected, using a chaotropic salt (e.g., 0.5 M LiCl) or a solvent mixture like DMF/DMSO can be beneficial.[1]
Below is a workflow to troubleshoot and optimize your coupling reaction.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Q3: What are the optimal conditions for removing the di-Z protecting groups?
A3: The benzyloxycarbonyl (Z) groups are stable to the trifluoroacetic acid (TFA) used for Boc group removal, making them orthogonal protecting groups.[8][9] They are typically removed at the end of the synthesis under different conditions, most commonly via catalytic hydrogenolysis.[8][10]
-
Method: Catalytic transfer hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C), typically 10%.
-
Hydrogen Source: H₂ gas, cyclohexene, or ammonium (B1175870) formate.
-
Solvent: Methanol (MeOH), acetic acid (AcOH), or DMF.
-
Procedure: The protected peptide is dissolved in a suitable solvent, the catalyst is added, and the mixture is stirred under a hydrogen atmosphere (or with the hydrogen donor) until the reaction is complete, as monitored by HPLC or Mass Spectrometry.
It is critical to ensure complete removal of the Z groups, as partial deprotection can lead to difficult-to-separate impurities.
Q4: What are the potential side reactions, and how can I minimize them?
A4: Besides incomplete coupling, key side reactions include:
-
Racemization: The conversion of the L-amino acid to a D,L-mixture can be promoted by strong bases and high temperatures.[11] To minimize this, use a sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of less hindered ones, minimize pre-activation time, and perform couplings at room temperature or 0°C if necessary.[11]
-
δ-Lactam Formation: The activated arginine carboxyl group can undergo intramolecular cyclization to form a stable six-membered δ-lactam, which terminates the peptide chain.[4] This is more common with unprotected or single-protected arginine but can still be a concern. Using in-situ activation reagents like HATU and minimizing the time the amino acid exists in its activated state before coupling can reduce this side reaction.[4]
-
Incomplete Boc Deprotection: If the temporary Boc group is not fully removed before the coupling step, the incoming this compound cannot react, leading to a deletion sequence. If you suspect this, increase the TFA deprotection time (e.g., to 45-60 minutes) or perform a second TFA treatment.[9]
Data & Comparisons
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Low cost, simple byproducts. | Often insufficient for severely hindered couplings.[12] |
| HBTU/TBTU | Uronium/Aminium | High | Fast reactions, good for routine synthesis.[5][6] | Based on potentially explosive HOBt; can be allergenic.[6] |
| HATU | Uronium/Aminium | Very High | Excellent for hindered couplings due to HOAt leaving group.[5][11] | Higher cost; based on potentially explosive HOAt. |
| COMU | Uronium/Aminium | Very High | High efficiency comparable to HATU; safer (Oxyma-based).[5][6] | Higher cost. |
| PyBOP | Phosphonium | High | Efficient and widely used. | Solutions in DMF have moderate stability.[5] |
Table 2: Comparison of Side-Chain Protecting Groups for Boc-Arginine
| Protecting Group | Structure | Steric Hindrance | Deprotection Conditions | Key Features |
| di-Z | Two Benzyloxycarbonyl groups | Very High | Catalytic Hydrogenolysis (e.g., H₂/Pd).[8] | Orthogonal to Boc group; classic protecting group.[8] |
| Tos | Tosyl | High | Strong acid (e.g., HF).[10][12] | Very stable; requires harsh cleavage conditions.[12] |
| Pbf | Pentamethyldihydrobenzofuran-sulfonyl | High | Mild TFA cocktail.[8][12] | More acid-labile than Tos, but bulky.[8] Prone to side reactions with Trp.[13] |
| NO₂ | Nitro | Low | Reduction (e.g., SnCl₂), Hydrogenolysis.[10][14] | Low hindrance but can lead to ornithine formation during HF cleavage.[10][14] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol outlines a method for coupling this compound to a resin-bound peptide using HATU, a highly effective reagent for hindered amino acids.[11]
Materials & Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous step was a Boc deprotection, ensure the resin has been thoroughly washed with DCM and neutralized with a 10% DIEA solution in DMF (2 x 2 min), followed by extensive DMF washes.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Coupling: Add DIEA (6 eq.) to the activation solution and immediately add the entire mixture to the reaction vessel containing the resin. Note: Minimizing this pre-activation time is crucial to prevent side reactions.[4][11]
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads and perform a Kaiser test to check for completion.
-
Washing: If the Kaiser test is negative (beads remain colorless/yellow), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Troubleshooting: If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 2-6 with fresh reagents.[1]
Protocol 2: Deprotection of di-Z Groups via Catalytic Hydrogenolysis
This protocol describes the removal of the Z groups from the arginine side chain after the peptide has been synthesized and cleaved from the resin (if necessary), while other acid-labile side-chain protecting groups may still be present.
Caption: Orthogonal strategy for Boc-SPPS using this compound.
Materials & Reagents:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Anhydrous Methanol (MeOH) or Acetic Acid (AcOH)
-
Hydrogen (H₂) gas cylinder or a hydrogen donor like ammonium formate
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolution: Dissolve the protected peptide in a suitable solvent (e.g., MeOH or AcOH) in a round-bottom flask equipped with a stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask or bubble H₂ gas through the solution. Alternatively, add the hydrogen donor (e.g., ammonium formate, ~5 eq.).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by HPLC until the starting material is consumed (typically 2-24 hours).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite or a 0.45 µm filter to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent to ensure full recovery of the peptide.
-
Workup: Remove the solvent from the filtrate under reduced pressure to yield the crude deprotected peptide, which can then be purified by preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
Technical Support Center: Boc-Arg(di-Z)-OH Stability and Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Arg(di-Z)-OH during prolonged peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative of L-arginine used in solid-phase peptide synthesis (SPPS). The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderate acids like trifluoroacetic acid (TFA). The side-chain guanidino group is protected by two benzyloxycarbonyl (Z) groups, which are more stable and require strong acids like hydrogen fluoride (B91410) (HF) or hydrogenolysis for removal. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.
Q2: How stable is the di-Z protecting group on the arginine side chain during prolonged coupling reactions?
A2: The di-Z protecting group is known for its high stability under the conditions typically used for Boc-based solid-phase peptide synthesis. It provides robust protection for the guanidino group, minimizing its nucleophilicity. This significantly reduces the risk of common side reactions associated with arginine derivatives, especially during prolonged coupling times that may be necessary for sterically hindered amino acids.
Q3: What is the primary side reaction of concern for protected arginine derivatives during coupling, and how does this compound perform in this regard?
A3: The main intramolecular side reaction for protected arginine residues during carboxyl group activation is the formation of a δ-lactam. This occurs when the nucleophilic side-chain guanidino group attacks the activated carboxyl group, leading to a stable six-membered ring and termination of the peptide chain. Due to the comprehensive protection afforded by the two Z groups, the propensity for δ-lactam formation with this compound is generally lower compared to other arginine derivatives with less bulky or more labile side-chain protecting groups like Pbf or Tosyl.[1]
Q4: Can racemization occur during the prolonged coupling of this compound?
A4: Racemization is a potential side reaction during any peptide coupling reaction, especially with prolonged activation times or the use of highly reactive coupling reagents.[2] While the urethane-based Boc protecting group helps to suppress racemization, the risk can be further minimized by selecting appropriate coupling reagents, such as phosphonium (B103445) or aminium salts (e.g., PyBOP, HBTU, HATU), and optimizing reaction conditions.
Q5: What are the recommended storage conditions for this compound?
A5: To maintain its stability and purity, this compound should be stored in a cool, dry place. For long-term storage, temperatures between 2-8°C are recommended.
Troubleshooting Guide: Prolonged Coupling Reactions with this compound
This guide addresses specific issues that may arise during the coupling of this compound, particularly in challenging synthetic contexts requiring extended reaction times.
Issue 1: Incomplete Coupling of this compound
-
Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin. This leads to the formation of deletion sequences in the final peptide.
-
Possible Cause 1: Steric Hindrance: this compound is a sterically bulky amino acid. The coupling to a hindered N-terminal amino acid on the resin can be slow.
-
Solution:
-
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours up to 4-6 hours, or even overnight for particularly difficult couplings.
-
Double Couple: After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated this compound.
-
Increase Temperature: Cautiously raise the reaction temperature to 30-40°C to improve reaction kinetics. Monitor for potential side reactions.
-
-
-
Possible Cause 2: Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric bulk.
-
Solution:
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide (B86325) reagents like DCC or DIC (if used alone) to more powerful onium-salt-based reagents. HATU, HBTU, and PyBOP are highly recommended for coupling hindered amino acids.[3][4]
-
Add an Additive: If using a carbodiimide, include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to increase coupling efficiency and suppress side reactions.
-
-
Issue 2: Low Yield of the Target Peptide
-
Symptom: The final yield of the purified peptide is lower than expected, and analysis by mass spectrometry shows a significant peak corresponding to a truncated peptide ending before the intended arginine residue.
-
Possible Cause: δ-Lactam Formation: Although less frequent with di-Z protection, δ-lactam formation can still occur, especially with extended pre-activation times or highly reactive coupling reagents.[1][5]
-
Solution:
-
Minimize Pre-activation Time: Employ an in situ activation protocol where the coupling reagent is added to the resin immediately followed by the solution of this compound and base. This reduces the time the highly reactive activated ester exists in solution.
-
Optimize Coupling Reagent Choice: While highly reactive reagents are needed, some can be more prone to inducing side reactions. A balance must be struck. HBTU in the presence of HOBt is often a good choice.[5]
-
Monitor the Reaction: For critical couplings, a small amount of resin can be cleaved and analyzed by mass spectrometry to check for the presence of the lactam byproduct.
-
-
Data Presentation
Quantitative Analysis of δ-Lactam Formation for Protected Arginine Derivatives
Table 1: Percentage of δ-Lactam Formation Over Time for Different Fmoc-Arginine Derivatives
| Time (minutes) | Fmoc-Arg(Pbf)-OH (%) | Fmoc-Arg(Boc)2-OH (%) | Fmoc-Arg(NO2)-OH (%) |
| 0 | 0 | 0 | 0 |
| 30 | ~15 | ~40 | < 5 |
| 60 | ~25 | ~50 | < 5 |
| 120 | ~35 | ~60 | < 5 |
Source: Adapted from "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis", Molecules 2020.[6] Note: The di-Boc protected arginine showed the highest propensity for lactam formation in this study.
Interpretation for this compound users: Although not a direct comparison, this data highlights that the choice of side-chain protection significantly impacts stability. The di-Z group, being a robust carbamate (B1207046) protector similar in principle to the di-Boc but generally considered more stable, is expected to exhibit a low propensity for δ-lactam formation, likely performing more favorably than the Pbf and di-Boc derivatives shown here.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for coupling this compound to a sterically hindered N-terminus or in sequences known to be difficult.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Remove the N-terminal Boc group from the growing peptide chain by treating the resin with 50% TFA in dichloromethane (B109758) (DCM) for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (5x).
-
Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes, followed by thorough washing with DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours. For very difficult couplings, the time can be extended.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for completion (negative result: colorless or yellow beads).
-
If the Kaiser test is positive, consider a second coupling (repeat steps 2 and 3).
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Protocol 2: Standard Coupling of this compound using HBTU/HOBt
This protocol is suitable for most standard coupling steps involving this compound.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for swelling, deprotection, washing, and neutralization.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to this solution to begin activation.
-
Immediately add the activated amino acid solution to the peptide-resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction with a Kaiser test.
-
Upon completion, wash the resin as described in Protocol 1.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
double coupling strategy for Boc-Arg(di-Z)-OH incorporation.
Welcome to the technical support center for the incorporation of Boc-Arg(di-Z)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with the use of this sterically hindered amino acid in peptide synthesis.
Troubleshooting Guide: Overcoming Incomplete Coupling
Incomplete coupling of this compound is a common issue due to the steric hindrance from the dual benzyloxycarbonyl (Z) protecting groups on the guanidino side chain.[1] This guide provides a systematic approach to diagnose and resolve these coupling challenges.
Problem: Positive Kaiser test after the initial coupling of this compound.
A positive Kaiser test (indicated by a blue color) confirms the presence of unreacted primary amines on the solid support, signifying an incomplete coupling reaction.[1]
Solution Workflow: Double Coupling Strategy
If a positive Kaiser test is observed, a second coupling step is the recommended course of action to drive the reaction to completion.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
A1: this compound possesses two bulky benzyloxycarbonyl (Z) groups protecting the side-chain guanidino group.[1] This significant steric hindrance can physically block the activated carboxylic acid from reaching the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1]
Q2: What are the best coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Urionium/aminium-based reagents such as HATU and HBTU are known for their high coupling efficiency in such cases.[2][3] Carbodiimides like DIC can also be effective, especially when used with an additive like OxymaPure® to enhance reaction rates and minimize side reactions.[1]
Q3: Can I just extend the time of the first coupling instead of performing a second one?
A3: While extending the initial coupling time (e.g., from 2-4 hours to 6 hours or more) can improve the yield, a double coupling is often more effective.[4] The second coupling introduces fresh reagents to the remaining unreacted sites, which can be more efficient at driving the reaction to completion than simply prolonging the first coupling, where reagent decomposition might become a factor.
Q4: Are there any potential side reactions associated with the double coupling of this compound?
A4: Yes, potential side reactions include:
-
Racemization: Prolonged activation times or elevated temperatures can lead to the epimerization of the amino acid's chiral center.[1] Using additives like HOBt or OxymaPure can help suppress racemization.[3]
-
Guanidinylation: With uronium/aminium-based reagents like HBTU, there is a slight risk of the reagent reacting with the N-terminal amine, leading to a capped chain. This is more probable if the carboxylic acid activation is slow.[1]
Q5: How can I be certain the second coupling was successful?
A5: After the second coupling and subsequent washes, another Kaiser test should be performed.[1] A negative result (resin beads remain colorless or yellowish) indicates that no primary amines are present and the coupling is complete. If the test is still positive, further troubleshooting of the synthesis conditions may be necessary.[5]
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
This protocol outlines the steps for incorporating this compound using a double coupling strategy with HBTU/DIEA activation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 30 minutes, followed by DMF for another 30 minutes.[6]
-
If starting a new cycle, perform Boc deprotection using 50% TFA in DCM.[6]
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).[6]
-
-
First Coupling:
-
Monitoring and Washing:
-
Second Coupling:
-
Final Confirmation and Washing:
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[3] |
| HBTU/DIPEA | 90 - 98 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[3] |
| DIC/OxymaPure | 92 - 97 | Very Low | OxymaPure enhances coupling efficiency and effectively suppresses racemization.[1][3] |
Note: Data is extrapolated from studies on various sterically hindered Boc-protected amino acids and should be considered representative.[3]
Visualization of Key Relationships
References
Technical Support Center: Boc-Arg(di-Z)-OH Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Arg(di-Z)-OH, focusing on the critical role of scavengers during the final cleavage step.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and why are the protecting groups necessary?
A1: this compound is a protected form of the amino acid Arginine. The full chemical name is Nα-tert-butyloxycarbonyl-Nω,Nω'-dibenzyloxycarbonyl-L-arginine.
-
Boc (tert-butyloxycarbonyl) group: Protects the alpha-amino group (Nα) of arginine. It is labile to moderate acids like trifluoroacetic acid (TFA) and is removed at each step of solid-phase peptide synthesis (SPPS) to allow for chain elongation.
-
di-Z (dibenzyloxycarbonyl) groups: Two Z (or Cbz) groups protect the highly basic and nucleophilic guanidinium (B1211019) side chain (Nω and Nω') of arginine. These are more robust protecting groups that are resistant to TFA but can be removed with strong acids like anhydrous hydrogen fluoride (B91410) (HF), which is typically used in the final cleavage step of Boc-chemistry SPPS.[1] This orthogonal protection strategy prevents unwanted side reactions at the side chain during peptide synthesis.[1]
Q2: Why is the final cleavage of this compound a critical step?
A2: The final cleavage is critical because it involves the use of strong acids, typically anhydrous hydrogen fluoride (HF), to remove the robust di-Z protecting groups from the arginine side chain and cleave the peptide from the resin support.[1][2] This harsh treatment can generate highly reactive carbocations (benzyl and tert-butyl cations) that can lead to several side reactions, compromising the purity and yield of the final peptide.[3]
Q3: What are scavengers and what is their role in the cleavage of this compound?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap the reactive carbocations generated during the removal of the Boc and di-Z protecting groups.[3] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide, such as tryptophan, methionine, cysteine, and tyrosine.[3] The choice of scavengers is critical for obtaining a high-purity peptide.
Q4: Which scavengers are commonly used for the cleavage of peptides containing Arg(di-Z)?
A4: A variety of scavengers can be used, often in combination, to effectively quench the reactive intermediates. Common scavengers for HF cleavage include:
-
Anisole (B1667542): Traps benzyl (B1604629) and tert-butyl cations, preventing alkylation of tyrosine and tryptophan residues.[1]
-
Thioanisole (B89551): A more nucleophilic scavenger than anisole, particularly effective in preventing side reactions with tryptophan.
-
p-Cresol: A common scavenger used to trap carbocations.
-
p-Thiocresol: Often used in combination with p-cresol.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is effective in protecting cysteine residues.
-
Dimethyl Sulfide (DMS): Can help to reduce methionine sulfoxide (B87167) back to methionine.
A common cleavage cocktail for peptides containing Arg(di-Z) is a mixture of HF and anisole.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Cleavage: The di-Z groups are highly stable and may require longer exposure to the strong acid. | Increase the cleavage reaction time with HF to 2-4 hours. Ensure the reaction temperature is maintained at 0°C. |
| Peptide Precipitation: The cleaved peptide may not have fully precipitated from the cleavage mixture. | After cleavage, ensure the peptide is precipitated with a sufficient volume of cold diethyl ether. | |
| Presence of Unexpected Peaks in HPLC | Alkylation of Sensitive Residues: Reactive carbocations from the cleavage of protecting groups have alkylated susceptible amino acids (e.g., Trp, Tyr, Met, Cys). | Use an appropriate scavenger cocktail in the cleavage mixture. A common starting point is a 9:1 (v/v) mixture of HF:anisole. For peptides containing tryptophan, the addition of thioanisole is recommended. |
| Ornithine Formation: Partial cleavage of the guanidinium group from the arginine side chain can lead to the formation of ornithine.[4] | Optimize cleavage conditions by minimizing the reaction time and maintaining a low temperature (0°C). Ensure a sufficient concentration of scavengers.[4] | |
| Incomplete Deprotection: One or both of the Z groups on the arginine side chain have not been fully removed. | Increase the duration of the HF cleavage step. Monitor the progress of the deprotection by taking time points and analyzing with HPLC. | |
| Peptide is Insoluble After Cleavage | Peptide Aggregation: The deprotected peptide may be prone to aggregation in the work-up solvent. | After precipitation with cold ether, dissolve the crude peptide in an appropriate aqueous solvent, such as a dilute acetic acid or trifluoroacetic acid solution, before lyophilization. |
Quantitative Data on Scavenger Impact
While specific quantitative data for the cleavage of this compound is not extensively published, the following table provides a representative summary of the expected impact of different scavenger cocktails on cleavage efficiency and purity based on general principles of peptide chemistry.
| Scavenger Cocktail (v/v with HF) | Target Peptide Purity (Estimated) | Common Side Products Observed | Notes |
| None | < 50% | Alkylated Trp, Tyr, Met; Oxidized Met | Not recommended due to significant side reactions. |
| 9:1 HF:Anisole | 70-85% | Minor alkylation products, especially with Trp | A standard cocktail for peptides without highly sensitive residues. |
| 9:0.5:0.5 HF:Anisole:Thioanisole | 85-95% | Minimal alkylation products | Recommended for peptides containing tryptophan. |
| 9:1 HF:p-Cresol | 75-90% | Minor side products | A common and effective scavenger. |
| 9:0.5:0.5 HF:p-Cresol:p-Thiocresol | 88-96% | Minimal side products | Provides broad protection for various sensitive residues. |
Note: These are estimated purities and can vary depending on the peptide sequence and other experimental conditions.
Experimental Protocols
Protocol 1: Standard HF Cleavage of a Peptide Containing Arg(di-Z)
Materials:
-
Peptide-resin containing this compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (or other appropriate scavenger)
-
Anhydrous Diethyl Ether (cold)
-
Dichloromethane (DCM)
-
Methanol
-
HF cleavage apparatus
-
Dry ice/acetone bath
-
High vacuum pump
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (0.2 mmol scale) into the reaction vessel of the HF apparatus.
-
Add a Teflon-coated stir bar.
-
-
Scavenger Addition:
-
Add 1.0 mL of anisole to the reaction vessel.
-
-
HF Cleavage:
-
Safety Precaution: HF is extremely hazardous. All steps must be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. An HF-specific safety protocol must be in place.
-
Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours. For peptides with multiple Arg(di-Z) residues, the reaction time may need to be extended.
-
-
HF Evaporation:
-
After the reaction is complete, evaporate the HF under a stream of dry nitrogen gas. This process can take 1-2 hours.
-
-
Peptide Precipitation and Washing:
-
Wash the resin and crude peptide with cold anhydrous diethyl ether to precipitate the peptide and remove the scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet multiple times with cold diethyl ether.
-
-
Drying:
-
Dry the crude peptide under high vacuum to remove residual ether.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Experimental workflow for the cleavage of this compound.
Caption: Mechanism of scavenger action during cleavage.
References
Validation & Comparative
A Comparative Guide to the HPLC Purification of Arginine-Containing Peptides
The synthesis and purification of peptides rich in arginine present significant challenges in drug development and research. The highly basic and hydrophilic nature of the arginine guanidinium (B1211019) side chain requires robust protection during synthesis and can complicate purification by High-Performance Liquid Chromatography (HPLC). While various protecting groups for arginine exist, this guide compares the most commonly used strategies in modern Solid-Phase Peptide Synthesis (SPPS) and their impact on the final purification process.
Comparison of Arginine Side-Chain Protecting Groups
The choice of protecting group for the arginine side chain during Fmoc-based SPPS is critical, as it directly influences the efficiency of synthesis, the purity of the crude product after cleavage, and ultimately, the ease of HPLC purification. The most prevalent protecting groups are Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). While the dibenzyloxycarbonyl (Z) group has historical significance, particularly in solution-phase synthesis, it is seldom used in modern Fmoc SPPS.
The deprotection of these groups occurs concurrently with cleavage from the resin, typically using a strong acid like trifluoroacetic acid (TFA). Incomplete removal of these bulky, hydrophobic groups leads to significant impurities that can be difficult to resolve from the target peptide via HPLC.
| Protecting Group | Acid Lability (Cleavage Requirement) | Performance & Impact on HPLC Purification | Potential Side Reactions |
| Pbf | Highest | Generally considered the best choice for preventing aggregation and incomplete deprotection, leading to cleaner crude products and simpler HPLC profiles.[1][2] | The released Pbf cation can be effectively neutralized by common scavengers like thioanisole, minimizing alkylation of sensitive residues such as Tryptophan.[1][2] |
| Pmc | Intermediate | More acid labile than Mtr, making it suitable for peptides with multiple arginine residues. However, cleavage can be slower than with Pbf.[3] | Can lead to side-product formation with Tryptophan if not properly scavenged. One study showed a 46% yield of desired peptide with Arg(Pmc) vs. 69% with Arg(Pbf) after a 3-hour cleavage.[3] |
| Mtr | Lowest | Requires prolonged exposure to strong acid (TFA/thioanisole) for complete removal, which can be difficult for peptides containing multiple Arg(Mtr) residues.[3][4] This often results in multiple side-products and a complex HPLC chromatogram. | The harsh conditions required for Mtr removal can lead to undesired side reactions and degradation of the target peptide.[3] |
Experimental Workflow & Protocols
The overall process, from synthesis to a purified peptide, involves several critical stages. The choice of protecting group in the synthesis stage has a cascading effect on the outcome of the purification stage.
References
Mass Spectrometry of Peptides Bearing Boc-Arg(di-Z)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of synthetic peptides is a cornerstone of modern drug discovery and development. For peptides incorporating the bulky, protected amino acid Boc-Arg(di-Z)-OH, mass spectrometry serves as an indispensable tool for identity confirmation, purity assessment, and structural elucidation. The selection of an appropriate mass spectrometry technique is critical, as the ionization process can influence the stability of the acid-labile tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) protecting groups. This guide provides a comparative analysis of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI)—for the characterization of this compound containing peptides, supported by experimental considerations and expected fragmentation patterns.
Comparison of Ionization Techniques: MALDI-TOF vs. ESI
The choice between MALDI-TOF and ESI-MS for the analysis of peptides containing this compound depends on several factors, including the desired analytical depth, sample complexity, and throughput requirements. Both techniques are considered "soft" ionization methods, which are generally suited for the analysis of large, thermally labile biomolecules. However, the underlying principles of ionization in each technique can lead to different outcomes, particularly concerning the integrity of the protecting groups.
| Feature | MALDI-TOF | ESI-MS |
| Ionization Principle | Co-crystallization of the analyte with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | Creation of a fine spray of charged droplets from a solution, followed by solvent evaporation to produce gas-phase ions. |
| Typical Ion Species | Primarily singly charged ions ([M+H]⁺, [M+Na]⁺). | Multiple charged ions ([M+nH]ⁿ⁺), allowing for the analysis of large molecules on instruments with a limited m/z range. |
| Protecting Group Stability | Can be susceptible to in-source decay and loss of protecting groups, particularly with acidic matrices.[1] | Generally considered gentler, but fragmentation of the Boc group can be induced. |
| Throughput | High-throughput capabilities due to rapid sample spotting and data acquisition. | Typically lower throughput, often coupled with liquid chromatography (LC) for sample separation prior to analysis. |
| Salt Tolerance | More tolerant to salts and buffers in the sample. | Less tolerant to non-volatile salts, which can suppress the signal and form adducts. |
| Fragmentation | Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) in TOF/TOF instruments can provide sequence information. In-source decay can also occur.[2] | Tandem MS (MS/MS) is readily performed to induce fragmentation and obtain detailed structural information. |
In-Depth Analysis of this compound Peptides
MALDI-TOF Analysis
When analyzing this compound peptides by MALDI-TOF, the primary consideration is the choice of matrix to minimize the premature cleavage of the acid-labile Boc and Z groups.
Matrix Selection:
Acidic matrices, such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA), are commonly used for peptide analysis but can promote the loss of protecting groups.[1] Neutral or basic matrices are preferable for analyzing peptides with acid-labile protecting groups.
Recommended Matrices for Protected Peptides:
Expected Observations:
-
Intact Molecular Ion: The primary goal is to observe the singly charged molecular ion ([M+H]⁺ or [M+Na]⁺) corresponding to the full mass of the protected peptide.
-
In-Source Decay (ISD): Even with optimized conditions, some in-source decay may be observed, leading to fragment ions. This can be a result of thermal and radical-induced processes.[2][3][4]
-
Loss of the Boc group (-100 Da).
-
Loss of one or both Z groups (-134 Da each).
-
Backbone fragmentation leading to c- and z-type ions.[2]
-
ESI-MS Analysis
ESI is often coupled with liquid chromatography (LC-ESI-MS), providing separation of the peptide from impurities prior to mass analysis. This technique is generally considered gentler than MALDI, but the conditions within the ESI source and during tandem MS can be tuned to either preserve or intentionally fragment the peptide.
Solvent System:
A typical solvent system for LC-ESI-MS of peptides is a gradient of acetonitrile (B52724) in water with a small amount of acid, such as 0.1% formic acid, to promote protonation.
Expected Observations in Full Scan MS:
-
Multiple Charged Ions: Peptides analyzed by ESI typically produce a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). The charge state distribution can provide information about the peptide's conformation in the gas phase.
-
Adduct Formation: Adducts with sodium ([M+Na+H]²⁺) or other cations from the solvent or sample matrix may be observed.
Tandem MS (MS/MS) for Structural Elucidation:
Collision-Induced Dissociation (CID) is the most common method for fragmenting peptides in tandem MS. For a peptide containing this compound, the following fragmentation pathways are expected:
-
Loss of Protecting Groups:
-
Neutral loss of isobutylene (B52900) from the Boc group (-56 Da).
-
Neutral loss of CO₂ from the Boc group (-44 Da).
-
Combined neutral loss of the Boc group (-100 Da).
-
Neutral loss of toluene (B28343) from the Z group (-92 Da).
-
Neutral loss of the Z group (-134 Da).
-
-
Peptide Backbone Fragmentation: Cleavage along the peptide backbone results in characteristic b- and y-type fragment ions, which can be used to sequence the peptide. The presence of the bulky protected arginine residue can influence the fragmentation pattern.
Experimental Protocols
Protocol 1: MALDI-TOF MS Analysis of a this compound Peptide
Objective: To obtain the molecular weight of an intact this compound containing peptide with minimal fragmentation.
Materials:
-
This compound containing peptide
-
MALDI Matrix: 2,4,6-Trihydroxyacetophenone (THAP)
-
Matrix Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% Trifluoroacetic Acid (TFA) (Note: While TFA is acidic, its concentration is low, and THAP is a less acidic matrix)
-
Sample Solvent: Acetonitrile/Water (1:1, v/v)
-
MALDI Target Plate
Procedure:
-
Sample Preparation: Dissolve the peptide in the sample solvent to a final concentration of 1-10 pmol/µL.
-
Matrix Preparation: Prepare a saturated solution of THAP in the matrix solvent.
-
Sample Spotting (Dried-Droplet Method): a. Spot 1 µL of the matrix solution onto the MALDI target plate. b. Immediately add 1 µL of the peptide sample solution to the matrix droplet. c. Allow the mixture to air-dry completely at room temperature.
-
Mass Spectrometry Analysis: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire spectra in positive ion reflector mode. c. Calibrate the instrument using a standard peptide mixture. d. Optimize the laser power to achieve good signal intensity while minimizing in-source fragmentation.
Protocol 2: LC-ESI-MS/MS Analysis of a this compound Peptide
Objective: To confirm the molecular weight and obtain sequence information of a this compound containing peptide.
Materials:
-
This compound containing peptide
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
C18 HPLC Column suitable for peptide separations
-
LC-ESI-MS/MS system
Procedure:
-
Sample Preparation: Dissolve the peptide in Solvent A to a final concentration of 1-10 pmol/µL.
-
LC Separation: a. Inject the sample onto the C18 column. b. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% B over 30 minutes).
-
Mass Spectrometry Analysis: a. Full Scan (MS1): Acquire spectra in the m/z range of 300-2000 to identify the multiply charged ions of the intact peptide. b. Tandem MS (MS2): i. Set up a data-dependent acquisition method to trigger MS/MS on the most intense precursor ions from the full scan. ii. Use Collision-Induced Dissociation (CID) with an appropriate collision energy to fragment the precursor ions. iii. Acquire MS/MS spectra to detect the fragment ions.
-
Data Analysis: a. Deconvolute the full scan spectrum to determine the molecular weight of the intact peptide. b. Analyze the MS/MS spectra to identify fragment ions (b-ions, y-ions, and neutral losses from protecting groups) to confirm the peptide sequence.
Visualizing Workflows and Fragmentation
To aid in the understanding of the analytical process and expected outcomes, the following diagrams have been generated.
Caption: General workflow for MALDI-TOF and LC-ESI-MS analysis.
Caption: Expected fragmentation of a this compound peptide in MS/MS.
References
- 1. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
A Comparative Guide to Boc-Arg(di-Z)-OH and Boc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids like arginine is a critical decision that significantly impacts synthesis efficiency, peptide purity, and overall yield. The highly basic guanidino group of arginine necessitates robust protection to prevent side reactions during peptide elongation. This guide provides an objective comparison of two commonly used protected arginine derivatives in Boc-chemistry SPPS: Boc-Arg(di-Z)-OH and Boc-Arg(Pbf)-OH.
The fundamental difference between these two reagents lies in the nature of the side-chain protecting groups. This compound utilizes two benzyloxycarbonyl (Z) groups, a carbamate-type protection, while Boc-Arg(Pbf)-OH employs the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, a sulfonyl-based protection.[1] This distinction dictates their lability, the conditions required for their removal, and their propensity for side reactions, thereby influencing their suitability for different synthetic strategies.
Performance Comparison
While direct, side-by-side quantitative comparisons of coupling efficiency under identical conditions are not extensively documented in readily available literature, the following table summarizes the key performance characteristics based on established chemical principles and reported observations.[2][3]
| Parameter | This compound | Boc-Arg(Pbf)-OH |
| Side-Chain Protection | Two benzyloxycarbonyl (Z) groups | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Deprotection Condition | Strong acids (e.g., HF) or hydrogenolysis[2] | Moderate to strong acids (e.g., TFA)[2] |
| Propensity for δ-lactam formation | Generally lower due to complete protection of the guanidino group[2] | Can be susceptible, particularly during prolonged activation times[2] |
| Risk of Tryptophan Modification | Lower risk; cleavage byproducts are less reactive towards the indole (B1671886) ring[2] | Higher risk; cleaved Pbf group can generate carbocations that may alkylate tryptophan[1][2] |
| Orthogonality in Boc-SPPS | Z groups are stable to TFA, offering orthogonality[2] | Pbf group is cleaved by TFA, concurrent with Boc deprotection in the final step[4] |
| Coupling Efficiency | Generally high, but may require longer coupling times due to steric hindrance[2] | Generally high, but can be sequence-dependent[2] |
| Application Highlight | Synthesis of complex, arginine-rich peptides; peptides where tryptophan modification is a concern; synthesis of protected peptide fragments.[2] | General purpose use in Boc-SPPS; sequences where milder final cleavage is desired.[2] |
Experimental Protocols
The following are generalized experimental protocols for the use of this compound and Boc-Arg(Pbf)-OH in manual Boc-SPPS. It is crucial to optimize these protocols based on the specific peptide sequence, resin, and synthesis scale.
General Boc-SPPS Workflow
A typical cycle in Boc solid-phase peptide synthesis involves a series of steps including resin swelling, deprotection of the N-terminal Boc group, neutralization, coupling of the next amino acid, and washing.
Caption: A typical cycle in Boc solid-phase peptide synthesis.
Protocol 1: Coupling of Boc-Arg(Pbf)-OH
-
Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin). Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.
-
Washing: Wash the resin thoroughly with DCM followed by N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling: Dissolve Boc-Arg(Pbf)-OH (2-4 equivalents relative to the resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the activation mixture. Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Coupling of this compound
The coupling protocol for this compound is similar to that of Boc-Arg(Pbf)-OH, with a key difference in the coupling time.
-
Follow steps 1-4 from Protocol 1 for resin preparation, Boc deprotection, washing, and neutralization.
-
Coupling: Dissolve this compound (2-4 equivalents) and an activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution. Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the bulkier nature of the two Z groups, a longer coupling time or a double coupling may be required for efficient incorporation.[2]
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM.
Final Cleavage and Deprotection
The choice of cleavage cocktail is determined by the side-chain protecting groups on the arginine and other amino acids in the peptide sequence.
References
A Comparative Guide to Protected Arginines: Maximizing Coupling Efficiency in Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of arginine into synthetic peptides is a critical, yet often challenging, step. The bulky and highly basic guanidinium (B1211019) side chain of arginine necessitates the use of protecting groups to prevent side reactions and ensure high coupling efficiency. This guide provides an objective comparison of commonly used protected arginines in Fmoc-based solid-phase peptide synthesis (SPPS), supported by experimental data to inform the selection of the optimal building block for your specific application.
The choice of protecting group for arginine's side chain significantly impacts not only the efficiency of the coupling reaction but also the potential for side reactions, such as δ-lactam formation and sulfonation of sensitive residues. This comparison focuses on the performance of the most widely used sulfonyl-based protecting groups—Pbf, Pmc, and Mtr—as well as the revisited nitro (NO2) and the dual-Boc (Boc)2 protecting groups.
Comparative Analysis of Coupling Efficiency and Side Reactions
The selection of an appropriate arginine derivative is a balance between efficient coupling, minimal side reactions, and ease of deprotection. The following tables summarize quantitative data from studies comparing the performance of various protected arginines.
| Protecting Group | Coupling Efficiency (%) | Conditions | Reference |
| Fmoc-Arg(Pbf)-OH | >99% | DIC/OxymaPure in DMF at 45°C for 120 min | [1] |
| Fmoc-Arg(NO2)-OH | >99% | DIC/OxymaPure in DMF at 45°C for 120 min | [1] |
| Fmoc-Arg(Boc)2-OH | 28% | DIC/OxymaPure in DMF at 45°C for 120 min | [1] |
| Fmoc-Arg(Pmc)-OH | Generally lower than Pbf | Qualitative assessment from multiple sources | [2][3] |
| Fmoc-Arg(Mtr)-OH | Generally lower than Pmc | Qualitative assessment from multiple sources | [2][4] |
Key Takeaway: Both Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH demonstrate near-quantitative coupling efficiencies under optimized conditions. In contrast, Fmoc-Arg(Boc)2-OH shows significantly lower efficiency due to rapid side reactions. While quantitative coupling data for Pmc and Mtr is less available in direct comparative studies, they are generally considered to have lower coupling efficiency than Pbf due to steric hindrance and other factors.[2][5]
Side Reaction Profile: δ-Lactam Formation
A primary side reaction during the coupling of protected arginine is the formation of a stable six-membered δ-lactam. This intramolecular cyclization of the activated arginine renders it incapable of coupling to the growing peptide chain, leading to deletion sequences.
| Protecting Group | δ-Lactam Formation (%) after 30 min | Conditions | Reference |
| Fmoc-Arg(NO2)-OH | ~3% | DIC/OxymaPure in DMF at 45°C | [1] |
| Fmoc-Arg(Pbf)-OH | ~12% | DIC/OxymaPure in DMF at 45°C | [1] |
| Fmoc-Arg(Boc)2-OH | ~60% | DIC/OxymaPure in DMF at 45°C | [1] |
Key Takeaway: The NO2 protecting group offers significant resistance to δ-lactam formation compared to Pbf and especially (Boc)2.[1] This makes Fmoc-Arg(NO2)-OH a strong candidate for difficult couplings where this side reaction is a major concern.
Cleavage Efficiency and Side Reactions
The lability of the protecting group during the final cleavage from the resin is another critical factor. Incomplete deprotection can lead to heterogeneous final products. Furthermore, the cleaved protecting groups themselves can react with sensitive residues like tryptophan.
| Protecting Group | Peptide Yield (%) | Peptide Sequence & Conditions | Reference |
| Arg(Pbf) | 69% | Tryptophan-containing peptide, 3-hour TFA cleavage | [2] |
| Arg(Pmc) | 46% | Tryptophan-containing peptide, 3-hour TFA cleavage | [2] |
Key Takeaway: The Pbf group is more labile than the Pmc group, leading to higher yields of the desired peptide, particularly in sequences containing sensitive residues like tryptophan that are prone to modification by cleaved protecting groups.[2] The order of acid lability for the common sulfonyl-based protecting groups is generally considered to be Pbf > Pmc > Mtr.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of coupling efficiency data, detailed and standardized experimental protocols are essential.
Protocol 1: Determination of Coupling Efficiency by HPLC Analysis
This protocol is used to quantify the amount of unreacted amino acid and the formation of byproducts like δ-lactam in the coupling solution.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Activation: In a separate vessel, pre-activate the protected arginine derivative (e.g., Fmoc-Arg(Pbf)-OH) with a coupling reagent (e.g., DIC) and an additive (e.g., OxymaPure) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed at a controlled temperature (e.g., 45°C).
-
Sample Collection: At specific time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the supernatant.
-
HPLC Analysis: Dilute the aliquot with an appropriate solvent (e.g., acetonitrile) and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining activated amino acid and the formation of δ-lactam.[1]
-
Final Peptide Analysis: After the coupling reaction is complete, cleave a small amount of the peptidyl-resin and analyze the resulting peptide by HPLC to determine the percentage of the desired product versus deletion sequences.
Protocol 2: Qualitative Monitoring of Coupling with the Kaiser Test
The Kaiser test is a rapid, qualitative colorimetric assay used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Sample Preparation: After the coupling reaction, take a small sample of the resin beads (a few beads are sufficient).
-
Washing: Thoroughly wash the resin beads with DMF and then ethanol (B145695) to remove any residual reagents.
-
Reagent Addition: Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine/water) to the resin beads in a small test tube.
-
Heating: Heat the test tube at approximately 100-120°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads remain their original color, and the solution stays yellow.
-
Visualizing the Chemistry of Arginine Protection
To better understand the processes involved, the following diagrams illustrate the chemical structures of the protecting groups, the mechanism of δ-lactam formation, and the experimental workflow.
Caption: Chemical structures of common arginine side-chain protecting groups.
Caption: Reaction pathways for activated arginine during SPPS.
Caption: Experimental workflow for a single coupling cycle in SPPS.
Conclusion and Recommendations
The choice of a protected arginine derivative is a critical decision in solid-phase peptide synthesis that can significantly impact the final yield and purity of the target peptide. Based on the available data:
-
For general use and high coupling efficiency, Fmoc-Arg(Pbf)-OH is a robust and widely accepted choice. Its high lability during cleavage is particularly advantageous for peptides containing sensitive residues like tryptophan.
-
When δ-lactam formation is a significant concern, especially in sterically hindered couplings, Fmoc-Arg(NO2)-OH presents a superior alternative. Its resistance to intramolecular cyclization can lead to cleaner crude products and reduce the need for recoupling steps.
-
Fmoc-Arg(Pmc)-OH and Fmoc-Arg(Mtr)-OH are less commonly used due to their lower acid lability compared to Pbf. This can lead to incomplete deprotection, especially in peptides with multiple arginines, and a higher propensity for side reactions during prolonged cleavage times.
-
Fmoc-Arg(Boc)2-OH is generally not recommended for standard SPPS due to its very high propensity for δ-lactam formation, leading to poor coupling efficiency.
Ultimately, the optimal choice of protected arginine will depend on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. For challenging sequences, a preliminary small-scale synthesis comparing different protected arginines may be warranted to identify the most efficient building block for your specific needs.
References
The Strategic Advantage of Di-Z Protection for Arginine in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of protecting groups is a critical decision that significantly impacts yield, purity, and the successful synthesis of complex peptides. The highly basic and nucleophilic nature of arginine's guanidinium (B1211019) side chain presents a particular challenge, necessitating robust protection to prevent unwanted side reactions. Among the various strategies, the use of di-benzyloxycarbonyl (di-Z or Z₂) protection for the arginine side chain offers distinct advantages, particularly in minimizing side reactions and enabling orthogonal synthesis strategies.
This guide provides an objective comparison of di-Z protected arginine with other commonly used arginine protecting groups, supported by available experimental data. We will delve into the performance of these protecting groups in key aspects of peptide synthesis, provide detailed experimental protocols, and illustrate the strategic workflows where di-Z protection excels.
Performance Comparison of Arginine Protecting Groups
The ideal arginine protecting group should provide steadfast protection during chain elongation, ensure high coupling efficiency, minimize side reactions, and be removable under conditions that do not compromise the integrity of the peptide. The most prevalent side reaction during the coupling of protected arginine is the formation of a δ-lactam, an inactive species that truncates the peptide chain.[1]
Quantitative Comparison of Side-Chain Protecting Groups
| Protecting Group | Peptide Sequence & Conditions | δ-Lactam Formation (%) | Coupling Efficiency (%) | Reference |
| di-Z | Inferred, based on stability of the Z group.[2] | Expected to be low.[2] | High | [2] |
| Pbf | H-Gly-Phe-Leu-NH-Rink-amide resin, DIC/OxymaPure, 45°C, 30 min | 12 | >99 | [3] |
| di-Boc | H-Gly-Phe-Leu-NH-Rink-amide resin, DIC/OxymaPure, 45°C | 60 | 28 | [3] |
| NO₂ | H-Gly-Phe-Leu-NH-Rink-amide resin, DIC/OxymaPure, 45°C, 30 min | <3 | >99 | [3] |
| Tos | Z-Arg(Tos)-methyl ester synthesis | Significant amounts observed | Not specified | [4] |
| Pmc | Fmoc-Arg(Pmc)-OH in dipeptide synthesis | Significant amounts observed | Not specified | [4] |
Key Inferences from the Data:
-
The di-Boc protecting group shows a high propensity for δ-lactam formation, leading to significantly reduced coupling efficiency.[3]
-
The Pbf group, while widely used, can still lead to notable δ-lactam formation.[3]
-
The NO₂ group demonstrates a very low tendency for δ-lactam formation.[3]
-
Although direct quantitative data for di-Z is sparse, its robust nature is expected to confer a low propensity for δ-lactam formation, similar to or better than Pbf.[2]
Qualitative Advantages of Di-Z Protection
The primary advantage of di-Z protection lies in the complete and stable protection of the guanidinium group. This stability minimizes the nucleophilicity of the side chain, thereby reducing the likelihood of side reactions. Furthermore, the di-Z group is stable to the trifluoroacetic acid (TFA) used for the cleavage of Boc protecting groups, making it an excellent choice for orthogonal protection schemes in the synthesis of complex peptides or protected peptide fragments.[2]
Experimental Protocols
Protocol 1: Guanidinylation of Ornithine to form Di-Z-Arginine
This protocol describes the synthesis of di-Z protected arginine from an ornithine precursor using a guanidinylating reagent.
Materials:
-
Nα-protected Ornithine derivative (e.g., Fmoc-Orn-OH)
-
N,N'-di-Cbz-N''-triflylguanidine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Triflic anhydride (B1165640) (Tf₂O)
-
Pyridine
Procedure:
-
Activation of Guanidinylating Reagent: In a round-bottom flask, dissolve N,N'-di-Cbz-guanidine in anhydrous DCM. Cool the solution to 0°C.
-
Add pyridine, followed by the dropwise addition of triflic anhydride. Stir the reaction mixture at 0°C for 1 hour.
-
Guanidinylation Reaction: In a separate flask, dissolve the Nα-protected ornithine derivative and DIPEA in DCM.
-
Add the activated N,N'-di-Cbz-N''-triflylguanidine solution to the ornithine solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the di-Z protected arginine derivative.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Arg(di-Z)-OH
This protocol outlines a typical cycle for the incorporation of Fmoc-Arg(di-Z)-OH into a peptide chain using manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Fmoc-Arg(di-Z)-OH
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
DIPEA
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
In a separate tube, dissolve Fmoc-Arg(di-Z)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 3: Deprotection of the Di-Z Group by Catalytic Hydrogenolysis
This protocol describes the removal of the di-Z protecting groups from the arginine side chain after the peptide has been cleaved from the resin.
Materials:
-
Cleaved and dried peptide containing Arg(di-Z)
-
10% Palladium on carbon (Pd/C)
-
Glacial acetic acid or a mixture of methanol (B129727) and acetic acid
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the cleaved peptide in glacial acetic acid (or a methanol/acetic acid mixture) in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight relative to the peptide).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude deprotected peptide can then be purified by reverse-phase HPLC.
Mandatory Visualizations
SPPS Workflow with Orthogonal Di-Z-Arginine Protection
Caption: SPPS workflow highlighting the orthogonal deprotection of di-Z-arginine.
Decision Tree for Arginine Protecting Group Selection
Caption: Decision tree for selecting an appropriate arginine protecting group.
Conclusion
The selection of an appropriate protecting group for arginine is a multifaceted decision that depends on the specific requirements of the peptide being synthesized. While groups like Pbf offer the convenience of acid-labile deprotection in standard Fmoc-SPPS, they can be susceptible to δ-lactam formation. Di-Z protection emerges as a robust and reliable strategy, particularly for the synthesis of complex, arginine-rich peptides where minimizing side reactions is paramount. Its stability to TFA provides valuable orthogonality, allowing for the synthesis of protected peptide fragments. Although the deprotection of di-Z requires specific conditions such as catalytic hydrogenolysis or strong acids, the resulting increase in purity and yield for challenging sequences often justifies this additional step. As peptide therapeutics continue to grow in complexity, the strategic application of di-Z protected arginine will undoubtedly remain a valuable tool in the arsenal (B13267) of the peptide chemist.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Assessing Peptide Purity with Arg(di-Z)
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This is particularly critical for peptides incorporating modified amino acids with bulky protecting groups, such as Arginine with two benzyloxycarbonyl (Z) groups, denoted as Arg(di-Z). These protecting groups, while essential during synthesis, introduce significant analytical challenges due to their hydrophobicity and size. This guide provides an objective comparison of key analytical methods for assessing the purity of peptides containing Arg(di-Z), complete with experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The Analytical Challenge of Arg(di-Z) Peptides
The di-Z protecting group on the arginine side chain significantly increases the hydrophobicity of the peptide. This can lead to poor solubility, aggregation, and altered chromatographic behavior, making it challenging to separate the target peptide from closely related impurities. Common impurities in solid-phase peptide synthesis (SPPS) include truncated sequences, deletion sequences, and peptides with incomplete deprotection, all of which may have very similar properties to the desired product. A robust analytical method must be capable of resolving these subtle differences to provide an accurate assessment of purity.
Comparative Analysis of Key Analytical Methods
The primary techniques for assessing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method offers distinct advantages and provides complementary information.
| Analytical Method | Principle of Separation/Detection | Information Provided | Typical Resolution | Typical Sensitivity | Key Advantages | Limitations |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. | Purity (% area), Retention Time (tR) | High | ng to low µg range | Robust, reliable, and the industry standard for purity assessment.[1] | Does not provide molecular weight information. The high hydrophobicity of Arg(di-Z) can lead to broad peaks and strong retention, requiring optimization. |
| UPLC | Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures. | Purity (% area), Retention Time (tR) | Very High (up to 3x higher than HPLC)[2] | High (frequently higher than HPLC due to sharper peaks)[2] | Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[2] | Requires specialized high-pressure equipment. Method transfer from HPLC may require significant optimization. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z). | Molecular Weight (MW) confirmation, impurity identification, sequence information (MS/MS). | N/A (provides mass resolution) | High (pmol to fmol range) | Unambiguous confirmation of peptide identity and characterization of impurities. | Not inherently quantitative without coupling to a separation technique like HPLC or UPLC. The bulky di-Z group may influence ionization and fragmentation. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Amino acid composition and absolute peptide quantification (net peptide content). | N/A | High (pmol range) | Highly accurate and precise for peptide quantification. Confirms the correct amino acid ratios are present. | Destructive to the sample. Does not provide information on sequence or the presence of impurities with the correct amino acid composition but incorrect sequence. Protecting groups must be removed prior to analysis. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a peptide containing Arg(di-Z) by separating it from synthesis-related impurities.
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size. The larger pore size is often beneficial for larger peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).
-
Gradient: A shallow gradient is often required to resolve closely eluting impurities. A typical starting gradient would be 5-95% B over 30-60 minutes. For highly hydrophobic peptides, a modified gradient starting at a higher percentage of organic phase may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 257 nm (for the benzyloxycarbonyl group).
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile or DMSO, to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.
Ultra-High-Performance Liquid Chromatography (UPLC)
Objective: To achieve higher resolution and faster analysis of Arg(di-Z) peptide purity compared to conventional HPLC.
Methodology:
-
Column: C18, 2.1 x 50-100 mm, <2 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (for better MS compatibility) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in acetonitrile.
-
Gradient: A segmented, shallow gradient around the elution point of the target peptide is highly effective.[2]
-
Flow Rate: 0.2-0.6 mL/min.
-
Column Temperature: 40-60 °C.
-
Detection: UV (as in HPLC) and/or coupled to a mass spectrometer.
-
Sample Preparation: Similar to HPLC, but potentially at a lower concentration due to higher sensitivity.
-
Data Analysis: Similar to HPLC.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the Arg(di-Z) peptide and identify impurities.
Methodology:
-
Ionization Source: Electrospray Ionization (ESI) is most common for peptides.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Mode: Positive ion mode.
-
Sample Introduction: Typically coupled with an HPLC or UPLC system (LC-MS). Direct infusion can also be used for a quick identity check.
-
Data Acquisition: Acquire a full scan MS spectrum over a relevant m/z range. For impurity identification, tandem MS (MS/MS) can be performed to obtain fragment ion spectra.
-
Data Analysis: The measured monoisotopic mass is compared to the theoretical mass of the Arg(di-Z) peptide. The di-Z group will add 268.28 Da (2 x 134.14 Da) to the mass of the unprotected arginine residue. Fragmentation analysis (MS/MS) will typically yield b- and y-ions, and the presence of the bulky, UV-active di-Z group may lead to characteristic neutral losses or specific fragmentation patterns that can aid in impurity identification.
Amino Acid Analysis (AAA)
Objective: To determine the absolute amount of the Arg(di-Z) peptide and confirm its amino acid composition.
Methodology:
-
Deprotection: The di-Z protecting groups must be completely removed from the peptide prior to hydrolysis, typically through catalytic hydrogenation. This step is critical for accurate quantification of arginine.
-
Hydrolysis: The deprotected peptide is hydrolyzed into its constituent amino acids, usually by heating in 6N HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence.
-
Separation and Quantification: The derivatized amino acids are separated by HPLC or UPLC and quantified by comparing their peak areas to those of a known standard.
-
Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of the peptide. The total peptide content is determined from the amount of each amino acid relative to the initial weight of the peptide sample.
Visualizing the Workflow
A comprehensive purity assessment of a peptide containing Arg(di-Z) often involves a multi-step, logical workflow.
Logical Relationships in Method Selection
The choice of analytical method is guided by the specific information required at each stage of research and development.
Conclusion
A multi-faceted approach is essential for the accurate and comprehensive purity assessment of complex synthetic peptides containing Arg(di-Z). RP-HPLC and UPLC serve as the foundational techniques for determining purity, with UPLC offering enhanced speed and resolution. Mass spectrometry is indispensable for confirming the molecular identity of the target peptide and for characterizing any observed impurities. Finally, Amino Acid Analysis provides an orthogonal and highly accurate method for absolute quantification. By integrating the data from these complementary techniques, researchers and drug developers can ensure the quality, consistency, and reliability of their Arg(di-Z) peptides, leading to more robust and reproducible scientific outcomes.
References
A Comparative Guide to the Stability of Arg(di-Z) and Arg(Pbf) Protected Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group for the highly reactive guanidino side chain of arginine is a critical decision that significantly impacts yield, purity, and overall synthetic success. This guide provides an objective comparison of two commonly utilized protecting groups: the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group and the hydrogenolysis-labile di-benzyloxycarbonyl (di-Z) group.
Overview of Arginine Protecting Groups
In solid-phase peptide synthesis (SPPS), the guanidinium (B1211019) group of arginine must be protected to prevent its high nucleophilicity from causing side reactions. The ideal protecting group should be stable throughout the synthesis cycles and be removable under conditions that do not compromise the integrity of the final peptide.
-
Arg(Pbf): A sulfonyl-based protecting group widely adopted in Fmoc-based SPPS due to its lability to trifluoroacetic acid (TFA), which allows for simultaneous cleavage from the resin and deprotection of other acid-labile side-chain protecting groups.[1]
-
Arg(di-Z): A classical urethane-type protecting group that offers orthogonality in Fmoc-SPPS. The two benzyloxycarbonyl (Z) groups are stable to the acidic and basic conditions of the synthesis cycle and are typically removed by catalytic hydrogenolysis.[2]
Comparative Stability and Performance
While direct, quantitative head-to-head comparative studies are limited in publicly available literature, a comparison can be drawn from existing data and the known chemical properties of these protecting groups.[3]
Side Reactions: δ-Lactam Formation
A major side reaction during the activation and coupling of protected arginine is the intramolecular cyclization to form a stable six-membered δ-lactam.[4] This inactive species is incapable of coupling to the growing peptide chain, leading to the formation of deletion sequences, a significant impurity that can be difficult to separate from the desired product.[5]
| Protecting Group | Propensity for δ-Lactam Formation | Notes |
| Arg(Pbf) | Moderate to High | The electron-withdrawing nature of the Pbf group can facilitate lactam formation, especially during prolonged activation times or at elevated temperatures.[5][6] |
| Arg(di-Z) | Low (Inferred) | The benzyloxycarbonyl groups are generally more stable under standard coupling conditions, which is expected to result in a lower propensity for δ-lactam formation.[3] However, direct quantitative comparative data is scarce. |
Deprotection Conditions and Efficiency
The choice of protecting group dictates the final deprotection strategy, which can impact the stability of the final peptide.
| Protecting Group | Deprotection Method | Conditions | Potential Issues |
| Arg(Pbf) | Acidolysis | Trifluoroacetic acid (TFA)-based cocktails (e.g., TFA/TIS/H₂O)[7] | Incomplete deprotection can occur, especially in peptides with multiple Arg(Pbf) residues, requiring extended cleavage times.[8] |
| Arg(di-Z) | Catalytic Hydrogenolysis | H₂ gas, Palladium on Carbon (Pd/C) catalyst in a suitable solvent (e.g., MeOH, AcOH)[2] | Requires a separate deprotection step after cleavage from the resin. The catalyst can sometimes be difficult to remove completely. Not suitable for peptides containing other reducible groups (e.g., Cys(Trt)). |
Orthogonality
Orthogonality refers to the ability to deprotect one type of protecting group without affecting others. This is crucial for the synthesis of complex peptides or for on-resin modifications.
| Protecting Group | Orthogonality in Fmoc-SPPS |
| Arg(Pbf) | Limited. Cleaved under the same acidic conditions as many other side-chain protecting groups (e.g., Boc, tBu). |
| Arg(di-Z) | High. Stable to the acidic and basic conditions of Fmoc-SPPS and TFA cleavage. The Z groups can be selectively removed by hydrogenolysis.[2] |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-Arg(Pbf)-OH
This protocol describes a standard single coupling procedure. For challenging sequences, a double coupling may be necessary.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Arg(Pbf)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in DMF. Add DIEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
Protocol 2: Cleavage and Deprotection of Arg(Pbf)-containing Peptides
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 3: Cleavage and Deprotection of Arg(di-Z)-containing Peptides
This is a two-step procedure involving cleavage from the resin followed by hydrogenolysis.
Step 1: Cleavage from the Resin
-
Follow the same procedure as Protocol 2 to cleave the peptide from the resin using a TFA-based cocktail. The Z groups will remain intact.
Step 2: Hydrogenolysis of Z groups Materials:
-
Crude peptide with Arg(di-Z) protection
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Acetic Acid (AcOH)
-
Hydrogen gas source
Procedure:
-
Dissolve the crude peptide in MeOH or AcOH.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the crude deprotected peptide.
Visualizing Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Arginine in Peptide Synthesis: A Comparative Guide to Boc-Arg(di-Z)-OH and its Side Product Characterization
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of protecting groups for trifunctional amino acids, such as arginine, is a critical decision that significantly impacts yield and impurity profiles. This guide provides a comprehensive comparison of Nα-tert-butyloxycarbonyl-Nω,N'ω-dibenzyloxycarbonyl-L-arginine (Boc-Arg(di-Z)-OH) with other common arginine protection strategies, focusing on the characterization of side products supported by experimental data.
The guanidino group of arginine is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. The most common side products associated with the use of protected arginine derivatives are δ-lactam formation, which leads to chain termination, and the formation of ornithine-related impurities during final cleavage. The choice of the side-chain protecting group plays a crucial role in minimizing these side reactions.
Comparison of Common Boc-Arginine Derivatives
While various protecting groups for the arginine side chain are available, this guide focuses on a comparison between the di-benzyloxycarbonyl (di-Z) protected variant and other commonly used alternatives in Boc-based solid-phase peptide synthesis (SPPS), such as those bearing the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and tosyl (Tos) groups.
| Protecting Group Strategy | Propensity for δ-Lactam Formation | Propensity for Ornithine Formation | Key Advantages | Key Disadvantages |
| di-Z | Generally Lower | Dependent on cleavage conditions | Full protection of the guanidino group minimizes its nucleophilicity.[1] | Requires harsh cleavage conditions (e.g., HF).[1] |
| Pbf | Susceptible, especially with prolonged activation[1][2] | More prone than Tos due to higher acid lability[2] | Milder cleavage conditions (TFA-based).[1] | Prone to δ-lactam formation.[1][2] |
| Tos | Less prone than Pbf | Less prone than Pbf[2] | More robust than Pbf. | Released Tos group can modify tryptophan residues. |
| di-Boc | High | Dependent on cleavage conditions | Readily cleaved with TFA. | Highly prone to δ-lactam formation.[3] |
| NO₂ | Low | Prone to ornithine formation during HF cleavage.[4] | Electron-withdrawing nature minimizes guanidinium (B1211019) nucleophilicity.[3] | Requires harsh cleavage or reduction steps for removal.[4] |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, the general principle involves the protection of the α-amino group of arginine with the Boc group, followed by the protection of the guanidino side chain with two benzyloxycarbonyl (Z) groups. The purity of the final product is typically assessed by techniques such as HPLC and NMR.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a general workflow for the incorporation of this compound into a peptide chain on a solid support:
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield) in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid using trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting salt with a base such as diisopropylethylamine (DIPEA).
-
Coupling: Activate the carboxylic acid of this compound with a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage: Cleave the completed peptide from the resin and remove the side-chain protecting groups, including the di-Z groups, using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF).
Characterization of Side Products
The primary methods for the characterization and quantification of side products in peptide synthesis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Reversed-phase HPLC is the standard method for assessing the purity of the crude and purified peptide. By comparing the retention times of the main product with those of potential side products (e.g., δ-lactam, ornithine-containing peptides), the impurity profile can be determined.
-
Mass Spectrometry: MS is used to confirm the molecular weight of the desired peptide and to identify the mass of any impurities, which can help in deducing their structures.
-
NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information about the desired product and any isolated impurities.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in peptide synthesis and the formation of side products, the following diagrams are provided.
Caption: this compound Synthesis and SPPS Workflow with Potential Side Reactions.
Caption: Experimental Workflow for Peptide Analysis and Purification.
References
A Researcher's Guide to Boc-Arg(di-Z)-OH: A Comparative Review of Applications in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. Among the choices for the trifunctional amino acid arginine, Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Boc-Arg(di-Z)-OH) presents a robust option for specific and demanding synthetic challenges. This guide provides a comprehensive literature review of this compound applications, offering a comparative analysis with other commonly used arginine derivatives, supported by available data and detailed experimental protocols.
The highly basic and nucleophilic nature of the guanidinium (B1211019) side chain of arginine necessitates thorough protection during peptide synthesis to prevent unwanted side reactions and ensure the integrity of the final peptide product. This compound addresses this challenge by employing two benzyloxycarbonyl (Z) groups to fully shield the guanidino moiety, offering distinct advantages in specific synthetic contexts.
Performance Comparison of Arginine Protecting Groups
While direct, side-by-side quantitative comparisons of coupling efficiency and final yields are not extensively documented in readily available literature, a qualitative and inferred quantitative comparison can be made based on the chemical properties of the protecting groups. The choice between different protected arginine derivatives often involves a trade-off between the completeness of side-chain protection and the lability of the protecting group.
| Parameter | This compound | Boc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Two benzyloxycarbonyl (Z) groups | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tosyl (Tos) |
| Guanidino Group Protection | Complete | Partial | Partial |
| Propensity for δ-lactam formation | Generally lower due to full protection[1] | Can be susceptible, especially with prolonged activation[1] | Susceptible |
| Coupling Efficiency | Generally high, but may require longer coupling times or double coupling due to steric hindrance[1] | Generally high, but can be sequence-dependent[1] | Good |
| Deprotection Condition | Strong acids (e.g., HF) or hydrogenolysis[1] | Moderate to strong acid (e.g., TFA)[1] | Strong acids (e.g., HF, TFMSA) |
| Risk of Tryptophan Modification | Lower, as cleavage byproducts are less reactive[1] | Higher, due to carbocations from sulfonyl-based groups | Higher |
| Orthogonality in Boc-SPPS | Yes, Z groups are stable to TFA and can be removed orthogonally by hydrogenolysis[1] | No, Pbf is labile to TFA | No, Tos is labile to strong acids used for cleavage |
| Typical Crude Peptide Purity | Generally higher, especially for complex peptides | 60-85% (highly sequence dependent)[2] | Variable |
| Typical Final Purity (Post-HPLC) | >95-98%[2] | >95-98%[2] | >95% |
| Overall Yield | 10-40% (highly dependent on peptide length and complexity)[2] | 10-40% (highly dependent on peptide length and complexity)[2] | Variable |
Key Applications and Advantages of this compound
The complete protection of the guanidino group by the two Z groups in this compound minimizes its nucleophilicity, thereby reducing the risk of common side reactions such as δ-lactam formation.[1] This is particularly advantageous in the synthesis of complex, arginine-rich peptides where prolonged coupling times or elevated temperatures might be necessary.
The primary applications of this compound are in the synthesis of peptides where purity and the prevention of side reactions are paramount. These include:
-
Antimicrobial Peptides (AMPs): D-arginine-rich peptides often exhibit broad-spectrum antimicrobial activity. The cationic arginine side chain is crucial for their interaction with negatively charged bacterial membranes, leading to membrane disruption.[2]
-
Cell-Penetrating Peptides (CPPs): The guanidinium groups of arginine are key to the membrane-translocating properties of CPPs, which are used to deliver various cargo molecules into cells.[2] The use of D-arginine can enhance the in vivo stability of these peptides.[2]
-
Peptides containing Tryptophan: The cleavage byproducts of the Z groups are less likely to cause alkylation of the sensitive indole (B1671886) ring of tryptophan residues compared to the byproducts of sulfonyl-based protecting groups like Pbf.[1]
Experimental Protocols
The following are generalized experimental protocols for the incorporation of this compound and a common alternative, Boc-Arg(Pbf)-OH, in manual Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Incorporation of this compound in Boc-SPPS
-
Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash), followed by a 30-minute treatment with the same solution to remove the Boc group.
-
Washing: Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resin by washing with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling: In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin substitution) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in the presence of DIEA (2 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the bulkier nature of the two Z groups, a longer coupling time or a second coupling may be necessary for efficient incorporation.[1]
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups. The Z groups are stable to TFA and require stronger acids for cleavage. The most common method is treatment with anhydrous hydrogen fluoride (B91410) (HF) with scavengers (e.g., anisole) at 0°C for 1-2 hours.[1] Alternatively, if the peptide does not contain other reducible groups, the Z groups can be removed by catalytic hydrogenolysis (H₂ gas, Pd/C catalyst).[1]
Protocol 2: Incorporation of Boc-Arg(Pbf)-OH in Boc-SPPS
-
Resin Preparation, Boc Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Coupling: In a separate vessel, pre-activate Boc-Arg(Pbf)-OH (2-4 equivalents) with a suitable activating agent (e.g., HBTU/HOBt, 2-4 equivalents) and DIEA (4-8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction using the Kaiser test. After completion, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection, washing, neutralization, and coupling steps for the remaining amino acids.
-
Cleavage and Deprotection: The Pbf group is acid-labile and is typically removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, such as HF or TFMSA, containing appropriate scavengers.
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate key processes and concepts related to the use of this compound in peptide synthesis.
General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Logical comparison of arginine protecting group strategies in Boc-SPPS.
General mechanism of action for antimicrobial and cell-penetrating arginine-rich peptides.
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides where the prevention of side reactions involving the arginine side chain is critical. Its ability to provide complete protection to the guanidino group can lead to cleaner synthesis profiles and higher purity of the final product, particularly for peptides containing sensitive residues like tryptophan.[1] However, the trade-off for this enhanced protection is the requirement for harsher cleavage conditions, such as HF treatment, or an additional orthogonal deprotection step via hydrogenolysis.[1] Researchers must weigh these factors in the context of their specific synthetic goals, the sequence of the target peptide, and the presence of other protecting groups. While Boc-Arg(Pbf)-OH remains a versatile and widely used option due to its milder deprotection conditions, this compound offers a superior strategy for specific, challenging syntheses, ultimately enabling the successful preparation of complex and high-purity arginine-containing peptides for a range of applications in research and drug development.
References
A Comparative Guide to the Performance of Arginine Derivatives in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of arginine into complex peptides presents a significant synthetic challenge. The highly basic and nucleophilic nature of the guanidinium (B1211019) side chain necessitates robust protection to prevent side reactions and ensure high yields and purity. This guide provides an objective comparison of the performance of Boc-Arg(di-Z)-OH with other commonly used arginine derivatives in Boc-based solid-phase peptide synthesis (SPPS), supported by available data and detailed experimental protocols.
The choice of the arginine protecting group is a critical decision that influences coupling efficiency, the propensity for side reactions, and the final deprotection strategy. This guide focuses on a comparison between this compound and two other widely used alternatives: Boc-Arg(Pbf)-OH and Boc-Arg(Tos)-OH.
Performance Comparison of Protected Arginine Derivatives
While direct, side-by-side quantitative comparisons of coupling efficiency for these derivatives in Boc-SPPS are not extensively documented in readily available literature, a qualitative and functional comparison can be made based on the known properties of the protecting groups.[1]
Data Presentation
| Parameter | This compound | Boc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Two Benzyloxycarbonyl (Z) groups | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tosyl (Tos) |
| Deprotection Condition | Strong acids (e.g., HF) or catalytic hydrogenolysis[1] | Moderate to strong acid (e.g., TFA)[1] | Strong acids (e.g., HF, TMSOTf); not cleaved by TFMSA[2][3] |
| Propensity for δ-lactam formation | Generally lower due to full protection of the guanidino group[1] | Can be susceptible, especially during prolonged activation times[1][4] | Prone to side reactions during prolonged coupling[2] |
| Coupling Efficiency | Can be sequence-dependent and may require longer coupling times or double coupling due to steric hindrance[1] | Generally high, but can be sequence-dependent[1] | Generally good, but can be sequence-dependent |
| Side Reactions during Cleavage | Cleavage byproducts are generally less reactive towards sensitive residues like tryptophan[1] | Cleaved Pbf group can potentially alkylate tryptophan residues[1] | Released Tos group can modify tryptophan residues[5] |
| Orthogonality in Boc-SPPS | The Z-group is orthogonal to the TFA-labile Boc group, which is advantageous for synthesizing protected peptide fragments[2] | Pbf group is labile to the same acids used for Boc-deprotection, though at different rates, offering limited orthogonality. | Tos group is stable to TFA, offering orthogonality. |
Experimental Protocols
The following are general protocols for the use of each arginine derivative in Boc-SPPS. The specific conditions may need to be optimized based on the peptide sequence and the resin used.
Protocol 1: Coupling of Protected Arginine Derivatives
1. Resin Preparation:
-
Start with a suitable resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin).
-
Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.[1]
3. Washing and Neutralization:
-
Wash the resin thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[1]
4. Coupling:
-
For Boc-Arg(Pbf)-OH:
-
Dissolve Boc-Arg(Pbf)-OH (2-4 equivalents relative to the resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.[1]
-
Add DIEA (4-8 equivalents) to the activation mixture.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[1]
-
Monitor the reaction progress using a qualitative test such as the Kaiser test.
-
-
For this compound:
-
Dissolve this compound (2-4 equivalents) and an activating agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.[1]
-
Add DIEA (4-8 equivalents) to the solution.[1]
-
Add the activated amino acid solution to the resin and agitate for 2-6 hours. Due to the bulkier nature of the two Z groups, a longer coupling time or double coupling may be required for efficient incorporation.[1]
-
-
For Boc-Arg(Tos)-OH:
-
The coupling protocol is similar to that for Boc-Arg(Pbf)-OH. Dissolve Boc-Arg(Tos)-OH (2-4 equivalents) with an activating agent like HBTU/HOBt and DIEA in DMF and couple for 1-4 hours.
-
5. Washing:
-
After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.[1]
Protocol 2: Cleavage and Deprotection
The choice of cleavage cocktail and deprotection method is dependent on the arginine protecting group and other protecting groups present in the peptide.
-
For Peptides containing Arg(Pbf):
-
A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-4 hours at room temperature.[6]
-
If other sensitive residues like Cys or Met are present, scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be added.
-
-
For Peptides containing Arg(di-Z):
-
The Z groups are stable to TFA and require stronger acids for cleavage.
-
HF Cleavage: The most common method is treatment with anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.[1][7] This procedure requires specialized equipment and safety precautions.
-
Catalytic Hydrogenolysis: If the peptide does not contain other reducible groups, the Z groups can be removed by catalytic hydrogenolysis.[1]
-
-
For Peptides containing Arg(Tos):
Mandatory Visualizations
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: δ-Lactam formation, a common side reaction with arginine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Boc-Arg(di-Z)-OH
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Boc-Arg(di-Z)-OH, a reagent commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a combustible solid and is strongly hazardous to water (Water Hazard Class 3).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If handling the compound as a powder where dust generation is likely, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter. |
| Hand Washing | Always wash hands thoroughly with soap and water after handling the chemical. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or as regular solid waste.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use separate, compatible containers for solid and liquid waste. Ensure containers are sealable and in good condition.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and its CAS number (51219-19-3).
-
Indicate the approximate quantity of the waste material.
-
If in solution, list all solvents and their approximate concentrations.
-
Attach appropriate hazard symbols as per your institution's and local regulations (e.g., "Combustible," "Hazardous to the Aquatic Environment").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
The storage area should be away from heat sources and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with a full description of the waste, including its composition and any known hazards.
-
-
Spill Cleanup:
-
In the event of a spill, wear the appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.
-
For liquid spills (if dissolved), use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbed material into the designated waste container.
-
Decontaminate the spill area with an appropriate solvent, and place all cleanup materials (e.g., absorbent pads, gloves) into the hazardous waste container.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling Boc-Arg(di-Z)-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides immediate safety, operational, and disposal protocols for Boc-Arg(di-Z)-OH, a protected amino acid commonly used in peptide synthesis.
Immediate Safety Information
Potential Hazards: While a specific Safety Data Sheet (SDS) detailing all hazards of this compound is not readily available, information on similar compounds suggests it should be handled with care. It is classified as a combustible solid. As a fine powder, it may cause respiratory tract irritation upon inhalation[1]. Direct contact with eyes and skin may also cause irritation.
Recommended Personal Protective Equipment (PPE): To minimize exposure and ensure personal safety, the following PPE is required when handling this compound, especially in its powdered form.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards to protect against dust and splashes.[2] |
| Face Shield | Recommended when there is a significant risk of splashing.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection.[2] |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing.[2][3] |
| Respiratory Protection | N95 Dust Mask/Respirator | Recommended when weighing and handling the powder to avoid inhalation.[3] |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[4] Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation, which can affect the compound's stability.[5][6]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: When weighing the powder, do so in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[7] Handle the powder gently to avoid creating dust.[4]
-
Dissolving: If preparing a solution, add the solvent slowly to the powder. For peptides and their derivatives that may be difficult to dissolve, sonication can be used, but excessive heat should be avoided.[2]
-
Post-Handling: After handling, thoroughly clean all surfaces and equipment. Dispose of contaminated gloves and other disposable materials as chemical waste.[4][7] Wash hands thoroughly.
Storage Protocol: For long-term storage, this compound should be kept in a tightly sealed container at 15-25°C. To prevent degradation from moisture, containers that have been refrigerated should be allowed to warm to room temperature before opening.[5]
Disposal Plan: Waste Management
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local environmental regulations.[2][3][4]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Carefully sweep up any spilled powder, place it in a sealed, labeled container designated for chemical waste. Avoid generating dust during cleanup.[2]
-
Liquid Waste: Contaminated solutions should be collected in a clearly labeled, sealed waste container. Do not pour chemical waste down the drain.[3][4]
-
-
Container Sealing: Ensure all waste containers are securely sealed to prevent leaks.[3]
-
Disposal: Follow your institution's specific protocols for the collection and disposal of chemical waste. One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
